molecular formula C6H16N2 B13528804 N1,3-Dimethylbutane-1,3-diamine

N1,3-Dimethylbutane-1,3-diamine

Cat. No.: B13528804
M. Wt: 116.20 g/mol
InChI Key: CEXOTARNUNKHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,3-Dimethylbutane-1,3-diamine, specifically available as its dihydrochloride salt (CAS# 2089319-75-3), is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . This diaminoalkane derivative serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research, particularly useful for constructing more complex molecular architectures due to its reactive primary and secondary amine functional groups. The compound requires careful cold-chain transportation and handling to preserve its stability and purity . It is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its structural properties in catalysis, polymer science, and medicinal chemistry applications. As with all chemicals, please consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N,3-dimethylbutane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-6(2,7)4-5-8-3/h8H,4-5,7H2,1-3H3

InChI Key

CEXOTARNUNKHAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC)N

Origin of Product

United States

Foundational & Exploratory

N1,3-Dimethylbutane-1,3-diamine (CAS 1342027-43-3): A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Diamines in Modern Chemistry

Chiral diamines are a cornerstone of modern synthetic and medicinal chemistry.[1] Their stereochemically defined structures are integral to the development of asymmetric catalysts and are found in a wide array of biologically active molecules and pharmaceuticals.[1][2] The 1,3-diamine motif, in particular, is a prevalent feature in numerous natural products and therapeutic agents, including potent HIV protease inhibitors and antibiotics.[3] The specific compound of interest, N1,3-Dimethylbutane-1,3-diamine, possesses two stereocenters, suggesting its potential as a valuable chiral building block or ligand in asymmetric synthesis.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, drawing upon established knowledge of similar molecules to forecast its properties and potential applications.

Predicted Physicochemical and Structural Properties

The exact physicochemical properties of N1,3-Dimethylbutane-1,3-diamine are not documented. However, by examining its isomers and related compounds, we can infer a likely profile. It is expected to be a liquid at room temperature with a characteristic amine odor, and to be soluble in water and various organic solvents.[4]

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for N1,3-Dimethylbutane-1,3-diamineComparative Data for Related CompoundsSource (for comparative data)
Molecular Formula C₆H₁₆N₂C₆H₁₈Cl₂N₂ (dihydrochloride salt of an isomer)
Molecular Weight 116.21 g/mol 189.13 g/mol (dihydrochloride salt)
Boiling Point Estimated: 140-160 °C145 °C (for N,N'-Dimethyl-1,3-propanediamine)[4]
Density Estimated: ~0.8 g/mL0.817 g/mL (for N,N'-Dimethyl-1,3-propanediamine)[4]
Solubility Predicted to be soluble in water and organic solventsSoluble in water and various organic solvents[4]

The isomeric structure of diamines can significantly influence the properties of materials derived from them. For instance, studies on aromatic copoly(amide-imide)s have shown that polymers synthesized from para-isomers exhibit superior thermo-mechanical properties compared to those from meta-isomers, attributed to higher chain rigidity and better in-plane orientation.[5][6][7] This underscores the importance of stereochemistry in determining the macroscopic properties of resulting materials.

Synthesis and Purification: Pathways to Chiral 1,3-Diamines

While a specific synthesis for N1,3-Dimethylbutane-1,3-diamine has not been published, general methods for preparing chiral 1,3-diamines provide a strong foundation for a potential synthetic strategy.

General Synthetic Approaches

The synthesis of 1,3-diamines can be approached through various methodologies, often involving the reduction of nitrogen-containing functional groups or stereocontrolled amination reactions.[3] Key strategies include:

  • Asymmetric Reductive Coupling of Imines: A powerful method for creating chiral vicinal diamines involves the enantioselective homocoupling of imines, which can be facilitated by chiral diboron-templated reactions.[8]

  • Rearrangement of Diazaspiropentanes: Allenes can undergo bis-aziridination to form 1,4-diazaspiro[2.2]pentane intermediates, which then rearrange under mild acidic conditions to yield 1,3-diaminated ketones with excellent stereocontrol. Subsequent directed reduction of the ketone provides access to 1,3-diamino-2-ol stereotriads.[3]

  • Reduction of Polyamide Bonds: The exhaustive reduction of amide bonds in short peptides is a direct and versatile approach for generating substituted chiral vicinal amines.[9]

A plausible, generalized synthetic workflow for a chiral 1,3-diamine is illustrated below.

G cluster_start Starting Materials cluster_reaction Asymmetric Amination cluster_intermediate Chiral Intermediate cluster_final Final Product & Purification Prochiral_Ketone Prochiral Ketone/Imine Asymmetric_Reaction Asymmetric Synthesis (e.g., Reductive Amination) Prochiral_Ketone->Asymmetric_Reaction Chiral_Amine_Source Chiral Amine Source Chiral_Amine_Source->Asymmetric_Reaction Chiral_Intermediate Chiral Diamine Precursor Asymmetric_Reaction->Chiral_Intermediate Stereocontrol Reduction_Deprotection Reduction / Deprotection Chiral_Intermediate->Reduction_Deprotection Final_Product N1,3-Dimethylbutane-1,3-diamine Reduction_Deprotection->Final_Product Purification Purification (e.g., Chiral Chromatography) Final_Product->Purification

Caption: Generalized workflow for the synthesis of a chiral 1,3-diamine.

Purification and Enantiomeric Separation

Given the chiral nature of N1,3-Dimethylbutane-1,3-diamine, purification will likely require chiral chromatography to separate diastereomers and enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for this purpose.[10]

Analytical Characterization

A comprehensive analytical approach is essential to confirm the structure, purity, and enantiomeric excess of the synthesized N1,3-Dimethylbutane-1,3-diamine.

Spectroscopic and Chromatographic Methods

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurposeKey Considerations
¹H and ¹³C NMR Spectroscopy Structural ElucidationProvides detailed information about the carbon-hydrogen framework. Chiral shift reagents may be needed to resolve enantiomeric signals.[6][11]
Mass Spectrometry (MS) Molecular Weight DeterminationConfirms the molecular weight of the compound.
Chiral HPLC Enantiomeric Purity (ee) DeterminationEssential for separating and quantifying enantiomers. Polysaccharide-based CSPs are often effective for chiral amines.[10][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and By-product AnalysisSuitable for analyzing volatile impurities.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation

The following is a generalized protocol for developing an HPLC method for the enantiomeric separation of a chiral amine, based on established practices.[13]

Objective: To separate and quantify the enantiomers of N1,3-Dimethylbutane-1,3-diamine.

Methodology:

  • Column Selection:

    • Screen a set of chiral stationary phases with broad enantiorecognition capabilities. Recommended columns include those based on polysaccharide derivatives like Chiralcel OD-H and Chiralpak AD.[13]

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[13]

    • For basic compounds like diamines, add a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape and resolution.[13]

  • Instrumentation and Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV or fluorescence detector.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or fluorescence detection if the molecule is derivatized with a fluorophore.[10]

    • Temperature: Maintain the column at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the retention time and resolution.

    • If separation is not achieved, screen other CSPs and mobile phase combinations.

G A Sample Preparation (Dissolve & Filter) B Chiral HPLC System Setup (Column & Mobile Phase Selection) C Injection of Sample A->C B->C D Chromatographic Separation on Chiral Stationary Phase C->D E Detection (UV/FL) D->E F Data Analysis (Peak Integration & ee Calculation) E->F

Caption: Experimental workflow for chiral HPLC analysis.

Safety and Handling

Aliphatic diamines as a class of compounds require careful handling due to their potential hazards. They can be corrosive, skin sensitizers, and may cause irritation to the eyes and respiratory system.[4][14][15]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[14][16]

  • Skin Protection: Impervious gloves (e.g., neoprene or rubber), a lab coat, and disposable coveralls should be worn.[14][16]

  • Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[14][16]

Handling Procedures:

  • Avoid all skin and eye contact.[14]

  • Avoid breathing vapors or mists.[14]

  • Use in a well-ventilated area, preferably a chemical fume hood.[17]

  • Wash hands thoroughly after handling.[15]

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[17]

First Aid Measures:

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[15][16]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][16]

  • Ingestion: Do not induce vomiting. Give 1-2 glasses of water or milk to drink and consult a physician immediately.[14]

Potential Applications in Research and Drug Development

The true value of N1,3-Dimethylbutane-1,3-diamine will be realized through its application in asymmetric synthesis and drug discovery.

  • Chiral Ligands: As a chiral diamine, it can serve as a precursor to ligands for metal-catalyzed asymmetric reactions, such as hydrogenation and carbon-carbon bond formation. These processes are fundamental to the enantioselective synthesis of active pharmaceutical ingredients (APIs).[1]

  • Building Blocks for APIs: The 1,3-diamine motif is a key pharmacophore in many bioactive molecules.[2][3] N1,3-Dimethylbutane-1,3-diamine could be directly incorporated into new chemical entities to explore their therapeutic potential.

  • Organocatalysis: Chiral diamines and their derivatives have been successfully employed as organocatalysts in various stereoselective transformations.[2]

The development of a diverse library of chiral diamines is crucial for streamlining the discovery of new catalysts and therapeutic agents.[8]

Conclusion

N1,3-Dimethylbutane-1,3-diamine (CAS 1342027-43-3) represents an intriguing but currently under-characterized molecule. Based on the extensive knowledge of its structural analogs, it holds significant promise as a chiral building block and ligand for applications in asymmetric synthesis and pharmaceutical research. This guide provides a robust, albeit predictive, framework for its synthesis, characterization, safe handling, and potential applications. It is imperative that future research endeavors focus on the empirical validation of these inferred properties to fully unlock the potential of this chiral diamine.

References

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
  • National Polymers Inc. (2015, November 30).
  • MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]

  • BenchChem. (2025). Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • The Royal Society of Chemistry. (n.d.). Chiral Vicinal Diamines. [Link]

  • ScienceDirect. (2018, October 7). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. [Link]

  • RSC Publishing. (n.d.). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • 3M. (n.d.). 3M(TM) Scotch-Weld(TM) Toughened Epoxy Adhesive LSB360NS, Green, Part A. [Link]

  • Polysource Industries. (2016, December 12). SAFETY DATA SHEET. [Link]

  • RSC Publishing. (2021, September 13). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

  • University of Pittsburgh. (2010, September 29). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. [Link]

  • RSC Publishing. (2021, September 13). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]

  • PMC. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]

  • PMC. (n.d.). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

Sources

An In-depth Technical Guide to N,3-Dimethyl-1,3-butanediamine: Nomenclature, Synonyms, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of a Versatile Diamine

In the landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. The compound of interest, systematically known as N,3-dimethyl-1,3-butanediamine , is a key example of how varied nomenclature can describe a single molecular entity. While the name 3-methyl-N1-methyl-1,3-butanediamine is a descriptive and understandable moniker, the established IUPAC (International Union of Pure and Applied Chemistry) naming conventions and common usage in chemical databases often favor alternative designations. This guide will primarily focus on the compound identified by the CAS (Chemical Abstracts Service) number 4104-44-3 , which corresponds to the structure of a butane chain with a primary amine at position 1, a methyl group on the nitrogen of this amine, and a second methyl group at the third carbon position. This structure is most formally named 1-Butanamine, N,3-dimethyl- . Throughout this guide, we will explore the various synonyms, delve into its chemical and physical properties, and discuss its relevance in scientific research and development, providing a comprehensive resource for professionals in the field.

Deciphering the Synonyms and Identifiers

The multiplicity of names for a single chemical entity can often be a source of confusion. Understanding the various synonyms for N,3-dimethyl-1,3-butanediamine is crucial for comprehensive literature searches and clear scientific communication.

Identifier Type Identifier Source
IUPAC Name 1-Butanamine, N,3-dimethyl-NIST[1]
CAS Number 4104-44-3Cheméo[2], NIST[1]
Molecular Formula C6H15NCheméo[2], NIST[1]
InChI InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3Cheméo[2], NIST[1]
InChI Key QSOCODZVGPDGDA-UHFFFAOYSA-NCheméo[2], NIST[1]
SMILES CNCCC(C)CCheméo[2]
Common Synonyms Butylamine, N,3-dimethyl-Cheméo[2], NIST[1]
N-MethylisoamylamineCheméo[2], NIST[1]
N-MethylisopentylamineCheméo[2], NIST[1]
Methyl isopentyl amineCheméo[2], NIST[1]
isoamylmethyl-amineCheméo[2], NIST[1]

Structural Elucidation and Chemical Properties

The structural characteristics of N,3-dimethyl-1,3-butanediamine dictate its chemical behavior and potential applications. As a diamine with both a secondary and a primary amine (or viewed as a substituted butanamine with one secondary amine), it exhibits properties of both classes of amines, including basicity and nucleophilicity.

Caption: 2D structure of N,3-dimethyl-1,3-butanediamine.

Physicochemical Data

A comprehensive understanding of the physicochemical properties is essential for designing experiments and formulating products.

Property Value Unit Source
Molecular Weight 101.19 g/mol Cheméo[2]
Standard Gibbs free energy of formation (ΔfG°) 86.59kJ/molCheméo[2]
Enthalpy of formation at standard conditions (ΔfH°gas) -118.98kJ/molCheméo[2]

Note: Many of the physical properties for this specific compound are calculated rather than experimentally determined and should be used as estimates.

Synthesis and Reactivity

While specific, detailed synthetic protocols for N,3-dimethyl-1,3-butanediamine are not abundantly available in public literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A common approach for the synthesis of similar amines involves the reductive amination of a suitable ketone or aldehyde with a primary amine.

Hypothetical Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product 4-methyl-2-pentanone 4-Methyl-2-pentanone (Methyl isobutyl ketone) ReductiveAmination Reductive Amination (e.g., NaBH₃CN, H₂/Pd-C) 4-methyl-2-pentanone->ReductiveAmination Methylamine Methylamine (CH₃NH₂) Methylamine->ReductiveAmination Product N,3-Dimethyl-1,3-butanediamine ReductiveAmination->Product

Caption: Plausible synthetic route via reductive amination.

This process would involve the reaction of 4-methyl-2-pentanone with methylamine to form an intermediate imine, which is then reduced in situ to the final diamine product. The choice of reducing agent and reaction conditions would be critical to optimize the yield and purity.

Applications in Research and Development

Amines, in general, are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active molecules. While specific applications for N,3-dimethyl-1,3-butanediamine are not extensively documented, its structural motifs suggest potential utility in several areas of research and drug development:

  • Scaffold for Novel Ligands: The presence of two nitrogen atoms allows for the potential chelation of metal ions, making it a candidate for the development of novel catalysts or imaging agents.

  • Intermediate in Pharmaceutical Synthesis: Its structure could serve as a fragment or an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The combination of a secondary amine and a chiral center (at the 3-position, if synthesized enantioselectively) offers opportunities for stereospecific reactions.

  • Building Block for Polymers and Materials Science: Diamines are frequently used as monomers in the synthesis of polyamides and polyurethanes. The specific structure of N,3-dimethyl-1,3-butanediamine could be exploited to impart unique properties to such polymers.

Analytical Characterization

For researchers working with this compound, robust analytical methods are essential for confirming its identity and purity.

Analytical Techniques Workflow

G Sample N,3-Dimethyl-1,3-butanediamine Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Molecular Weight Confirmation Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H and ¹³C NMR - Structural Elucidation Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis (N-H, C-H stretches) Sample->FTIR Purity Purity Confirmation GCMS->Purity Structure Structural Verification NMR->Structure FTIR->Structure

Caption: Standard workflow for analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile amines and would provide information on the purity of the sample and the molecular weight of the compound through the mass spectrum of the parent ion and its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would show characteristic absorption bands for the N-H bond of the secondary amine and the C-H bonds of the alkyl groups, confirming the presence of these functional groups.

Conclusion

N,3-dimethyl-1,3-butanediamine, while not as extensively documented as some other diamines, represents a molecule with significant potential in various scientific domains. Its versatile structure, characterized by both a secondary and a primary amine functionality and a chiral center, makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. This guide has aimed to provide a comprehensive overview of its nomenclature, properties, and potential utility, serving as a valuable resource for researchers and developers. As with any chemical entity, further experimental investigation into its properties and reactivity will undoubtedly uncover new and exciting applications.

References

  • PubChem. 3-N-(3,3-dimethylbutyl)-1-N,1-N-dimethylbutane-1,3-diamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylbutane-1,3-diamine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1-Butanamine, N,3-dimethyl- (CAS 4104-44-3). [Link]

  • NIST. 1-Butanamine, N,3-dimethyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. 3,3-Dimethylbutylamine. National Center for Biotechnology Information. [Link]

  • LookChem. 1,3-Butanediamine. [Link]

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

  • Haz-Map. N,N,N',N'-Tetramethyl-1,3-butanediamine. [Link]

  • Cheméo. Chemical Properties of 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7). [Link]

  • Google Patents.
  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • PubChem. 1,3-Butanediamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N1,3-Dimethylbutane-1,3-diamine Dihydrochloride and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound (CAS 2089319-75-3): As of the latest data available, specific technical information for N1,3-Dimethylbutane-1,3-diamine dihydrochloride with CAS number 2089319-75-3 is not present in publicly accessible scientific literature or commercial catalogs. This may indicate that the compound is novel, has been synthesized for proprietary use, or that the provided CAS number may be inaccurate.

This guide will therefore provide a comprehensive technical overview based on closely related and well-characterized analogs, namely N1,N1-Dimethylbutane-1,3-diamine dihydrochloride (CAS 18246-86-1) and N,N-Dimethyl-1,3-propanediamine dihydrochloride (CAS 52198-63-7) . The principles of synthesis, potential applications, and handling considerations discussed herein are expected to be highly relevant to the subject compound.

Introduction: The 1,3-Diamine Scaffold in Drug Discovery

The 1,3-diamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the ability of the two nitrogen atoms, separated by a three-carbon spacer, to interact with various biological targets through hydrogen bonding, ionic interactions, and by serving as key recognition elements. The dimethylamine moiety, in particular, is a common pharmacophore in many FDA-approved drugs, contributing to improved solubility, metabolic stability, and target engagement.[2][3]

This guide will explore the synthesis, physicochemical properties, potential applications, and safe handling of small aliphatic 1,3-diamine dihydrochlorides, providing a foundational understanding for researchers and drug development professionals working with this class of compounds.

Physicochemical Properties

The dihydrochloride salt form of these diamines significantly influences their physical properties, rendering them as typically white, crystalline solids with appreciable water solubility.[4][5] This is a critical attribute for their use in biological assays and for the formulation of aqueous solutions for experimental use.

PropertyN1,N1-Dimethylbutane-1,3-diamine dihydrochlorideN,N-Dimethyl-1,3-propanediamine DihydrochlorideGeneral Diamine Dihydrochlorides
CAS Number 18246-86-1[6]52198-63-7[7][8]N/A
Molecular Formula C₆H₁₈Cl₂N₂[6]C₅H₁₆Cl₂N₂[7]Varies
Molecular Weight 189.13 g/mol [6]175.10 g/mol [7][8]Varies
Appearance Not specified, likely a white to off-white solidWhite to almost white powder or crystal[8]Typically white crystalline solids[4][5]
Purity ≥95%[6]>98.0%[8]Varies by supplier
Storage Sealed in dry, 2-8°C[6]Inert atmosphere, Room Temperature[7]Cool, dry, well-ventilated area
Solubility Expected to be soluble in waterExpected to be soluble in waterGenerally high solubility in water[4][5]

Synthesis of Substituted 1,3-Diamines

The synthesis of 1,3-diamines can be achieved through various synthetic routes. A common and industrially relevant method involves a two-step process starting from an α,β-unsaturated nitrile and a primary or secondary amine.[9][10]

A plausible synthetic pathway for N1,3-Dimethylbutane-1,3-diamine would likely involve a variation of established methods for creating substituted 1,3-diamines. One such general approach is the diastereoselective reduction of N-tert-butanesulfinylketimines.[11] Another versatile method is the rhodium-catalyzed C-H insertion to form cyclic sulfamides, which can then be hydrolyzed to the corresponding 1,3-diamines.[12]

Below is a conceptual workflow for the synthesis of a generic 1,3-diamine, which could be adapted for the target compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation alpha_beta_nitrile α,β-Unsaturated Nitrile aminonitrile Aminonitrile Intermediate alpha_beta_nitrile->aminonitrile Reaction dimethylamine Dimethylamine dimethylamine->aminonitrile hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel) aminonitrile->hydrogenation diamine_product 1,3-Diamine Product hydrogenation->diamine_product hcl Hydrochloric Acid diamine_product->hcl dihydrochloride_salt Diamine Dihydrochloride Salt hcl->dihydrochloride_salt G Sample Diamine Sample HPLC HPLC (Purity, Quantification) Sample->HPLC GC_MS GC-MS (Volatile Impurities) Sample->GC_MS NMR NMR (Structure Elucidation) Sample->NMR IR IR (Functional Groups) Sample->IR Enzyme_Assay Enzyme Activity Assay (e.g., DAO) Sample->Enzyme_Assay

Sources

Technical Guide: C7H18N2 Diamines – Structural Isomerism, Physical Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physical Properties of C7H18N2 Diamines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular formula C7H18N2 represents a diverse class of aliphatic diamines with a molecular weight of 130.23 g/mol . While they share an identical atomic composition, their structural isomers—ranging from linear primary amines to branched tertiary variants—exhibit vastly different physical properties and reactivities.

This guide provides a rigorous analysis of the three most chemically significant isomers used in drug development and polymer science:

  • 1,7-Heptanediamine (Linear, Primary)

  • N,N-Diethyl-1,3-propanediamine (DEAPA) (Asymmetric, Primary/Tertiary)

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) (Symmetric, Tertiary)

By understanding the causality between their molecular structure and physical behavior (e.g., hydrogen bonding potential), researchers can optimize their use as pharmaceutical intermediates, epoxy curing agents, and organocatalysts.

Structural Diversity & Molecular Weight

All isomers of C7H18N2 share the same molecular weight, but their topology dictates their utility.

  • Molecular Weight Calculation:

    • Carbon (7 × 12.011) + Hydrogen (18 × 1.008) + Nitrogen (2 × 14.007)[1]

    • Total MW: 130.23 g/mol [2][3]

Structural Classification (DOT Diagram)

The following diagram illustrates the structural divergence of the C7H18N2 formula into its three primary functional categories.

IsomerTree C7H18N2 C7H18N2 Formula (MW: 130.23 g/mol) Primary Primary Diamine (Linear Backbone) C7H18N2->Primary Mixed Mixed Amine (Primary/Tertiary) C7H18N2->Mixed Tertiary Tertiary Diamine (Fully Substituted) C7H18N2->Tertiary Heptane 1,7-Heptanediamine High MP/BP Strong H-Bonding Primary->Heptane DEAPA N,N-Diethyl-1,3-propanediamine Asymmetric Reactivity Surfactant/Linker Mixed->DEAPA TMPDA N,N,N',N'-Tetramethyl-1,3-propanediamine Low BP Catalyst/Ligand Tertiary->TMPDA

Figure 1: Structural classification of key C7H18N2 isomers showing the progression from linear primary structures to substituted tertiary structures.

Physical Properties Landscape

The physical properties of these diamines are governed by intermolecular forces , specifically the capacity for hydrogen bonding.

  • 1,7-Heptanediamine possesses four N-H protons, allowing for extensive hydrogen bonding networks. This results in the highest boiling point and a solid state at room temperature.

  • TMPDA lacks N-H protons entirely. It relies solely on weaker dipole-dipole interactions and Van der Waals forces, resulting in the lowest boiling point and highest volatility.

Comparative Data Table
Property1,7-HeptanediamineN,N-Diethyl-1,3-propanediamine (DEAPA)N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)
CAS Number 646-19-5104-78-9110-95-2
Structure Type Linear, PrimaryAsymmetric, Primary/TertiarySymmetric, Tertiary
Physical State (25°C) Solid (Crystalline)LiquidLiquid
Melting Point 26 – 30 °C< -60 °C-
Boiling Point 223 – 225 °C168 – 169 °C145 – 146 °C
Density ~0.86 g/cm³0.819 g/mL0.78 g/mL
Refractive Index 1.45901.43741.4230
Water Solubility SolubleSolubleSoluble
pKa (Approx) ~10.9 (Strong Base)~10.5 (1°) / ~9.5 (3°)~9.0 – 9.5

Critical Insight: When selecting a solvent or reagent for synthesis, note that TMPDA is significantly more volatile than 1,7-heptanediamine . Reaction vessels must be sealed appropriately to prevent stoichiometry loss of TMPDA at elevated temperatures.

Chemical Reactivity & Synthesis Utility[4]

1,7-Heptanediamine (The Polymer Builder)
  • Reactivity: The primary amine groups at both ends are highly nucleophilic and unhindered.

  • Utility: Ideal for polyamide (Nylon) synthesis and cross-linking agents. In drug delivery, it is used to synthesize pH-responsive hydrogels where the long hydrophobic chain (C7) provides spacing between charged groups.

DEAPA (The Linker)
  • Reactivity: Contains two distinct nitrogen environments. The primary amine is sterically accessible and more nucleophilic, while the diethyl-substituted tertiary amine acts as a basic proton acceptor.

  • Utility: Used to attach a "diethylamino" tail to a drug scaffold via the primary amine. This tail often improves the solubility of the final drug molecule (forming water-soluble salts).

TMPDA (The Catalyst)
  • Reactivity: Non-nucleophilic in substitution reactions (due to steric bulk and lack of protons) but acts as a potent Brønsted base and Lewis base ligand.

  • Utility: A standard catalyst for the Baylis-Hillman reaction and a curing agent for epoxy resins. It is also used as a bidentate ligand for lithium/zinc reagents.

Analytical Protocols (SOPs)

Characterizing these amines requires specific protocols to handle their basicity and lack of UV chromophores.

Method A: Gas Chromatography (GC-MS)
  • Challenge: Free amines interact with silanol groups in GC columns, causing peak tailing.

  • Protocol:

    • Sample Prep: Dissolve 10 mg of amine in 1 mL Dichloromethane (DCM).

    • Derivatization (Recommended for Primary Amines): Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 mins. This caps the N-H protons, improving volatility and peak shape.

    • Column: Rtx-5 Amine or equivalent base-deactivated column.

    • Inlet: 250°C, Split 20:1.

    • Program: 60°C (hold 2 min) → 15°C/min → 250°C.

Method B: HPLC Analysis[5][6]
  • Challenge: These molecules do not absorb UV light well (no conjugated systems).

  • Protocol:

    • Column: Mixed-mode cation exchange (e.g., Primesep 100) or HILIC. Standard C18 will not retain these polar bases well.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (for MS detection) or TFA (for ELSD).

    • Detector: ELSD (Evaporative Light Scattering Detector) or Mass Spectrometer (ESI+). UV detection is ineffective unless derivatized with a chromophore like Fmoc-Cl.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_GC GC Pathway cluster_LC LC Pathway Sample Amine Sample (C7H18N2) Deriv Derivatization (TFAA/Acetic Anhydride) Sample->Deriv Volatile? Buffer Acidic Buffer (pH < 3) Sample->Buffer Non-Volatile? GC_Col Base-Deactivated Column Deriv->GC_Col FID_MS FID / MS Detection GC_Col->FID_MS HILIC HILIC / Cation Exchange Column Buffer->HILIC ELSD ELSD / MS (No UV) HILIC->ELSD

Figure 2: Decision tree for analytical characterization. Note that direct UV detection is not recommended due to lack of chromophores.

Applications in Drug Development[7]

Linker Chemistry in ADCs

1,7-Heptanediamine serves as a hydrophobic spacer in Antibody-Drug Conjugates (ADCs). Its 7-carbon chain provides flexibility, preventing steric clash between the cytotoxic payload and the antibody.

Solubility Enhancement

DEAPA is frequently employed to introduce a tertiary amine "handle" to a drug candidate. This handle can be protonated in the stomach (low pH), significantly increasing the water solubility and oral bioavailability of lipophilic drugs.

Ion-Exchange Chromatography

DEAPA is used as a displacer in cation-exchange chromatography for protein purification. Its specific affinity allows it to displace proteins from the column resin in a controlled manner.

References

  • National Center for Biotechnology Information (PubChem). 1,7-Heptanediamine (CID 69533). [Link]

  • National Center for Biotechnology Information (PubChem). N,N-Diethyl-1,3-propanediamine (CID 61011). [Link]

  • National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Dimethylbutane-1,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Structural Distinction, Reactivity Profiles, and Industrial Applications[1]

Executive Summary

This technical guide provides a definitive analysis of the structural and functional differences between two critical isomers of


: 

-dimethylbutane-1,3-diamine
(referred to herein as the Symmetric-Secondary isomer) and

-dimethylbutane-1,3-diamine
(the Asymmetric-Tertiary isomer).[1]

While these molecules share the same molecular weight (116.21 g/mol ) and backbone, their nitrogen substitution patterns dictate divergent reactivities.[1] The


-isomer acts as a reactive catalyst  (combining tertiary amine catalysis with primary amine anchoring), whereas the 

-isomer functions as a linear chain extender with unique chelating properties.[1] This guide elucidates these mechanisms to support precise selection in pharmaceutical linker design and polymer synthesis.

Molecular Architecture & Nomenclature[1]

To ensure scientific accuracy, we must first resolve the nomenclature used in the field. The designation "


-dimethyl" is interpreted as 

-dimethylbutane-1,3-diamine
, representing the distribution of methyl groups across both nitrogen centers.[1]
Structural Comparison[1]
FeatureIsomer A:

-Dimethyl
Isomer B:

-Dimethyl
IUPAC Name

-dimethylbutane-1,3-diamine

-dimethylbutane-1,3-diamine
Amine Class Bis-secondary (

)
Tertiary / Primary (

)
CAS Registry 57757-16-11315361-62-6 (Generic/Isomer specific)
Chirality Yes (C3 is stereogenic)Yes (C3 is stereogenic)
Key Reactivity Linear polymerization, H-bond donationCatalytic activity, "End-capping" or pendant functionalization
Visualization of Isomeric Structures[1]

The following diagram contrasts the steric environments of the nitrogen atoms. Note the accessibility of the lone pairs and hydrogen atoms.[1]

IsomerComparison cluster_0 Isomer A: N1,N3-Dimethyl (Bis-Secondary) cluster_1 Isomer B: N,N-Dimethyl (Tertiary/Primary) nodeA CH3-NH-CH2-CH2-CH(CH3)-NH-CH3 propA Characteristics: - Two active H-donors - Symmetrical reactivity - Linear chain extension nodeA->propA nodeB (CH3)2N-CH2-CH2-CH(CH3)-NH2 propB Characteristics: - One active H-donor (Primary) - One Catalytic Center (Tertiary) - Steric bulk at N1 nodeB->propB

Figure 1: Structural comparison highlighting the amine classification differences between the two isomers.[1]

Physicochemical & Reactivity Profiling[1]

The core difference lies in the nucleophilicity vs. basicity trade-off.

The Reactivity Matrix[1]

The


-dimethyl isomer is industrially significant in polyurethane chemistry as a "reactive catalyst."[1] The tertiary amine promotes the isocyanate-polyol reaction (gelling), while the primary amine reacts with the isocyanate to lock the catalyst into the polymer matrix, preventing migration and odor (Low VOC) [1].[1]

Conversely, the


-dimethyl isomer is a "chain extender."[1] Both nitrogens are secondary, meaning they react with electrophiles (like isocyanates or epoxides) to form linear, thermoplastic polymers.[1]
Property

-Dimethyl (Bis-Secondary)

-Dimethyl (Tertiary/Primary)
Basicity (pKa) Both N

10.5 (similar basicity)
N1 (Tertiary)

10.2; N3 (Primary)

10.6
Nucleophilicity Moderate (Steric hindrance from methyls)N3 (Primary) > N1 (Tertiary)
Reaction with Isocyanates Forms Urea linkages at both ends (Linear growth)Forms Urea at N3; N1 does not react (Pendant group)
Chelation Forms stable 6-membered rings with metalsWeaker chelation due to steric bulk at N1
Mechanistic Pathway: Reaction with Electrophiles[1]

The following workflow demonstrates how these isomers behave differently when exposed to an electrophile (E+), such as an alkyl halide or an activated ester in drug synthesis.

ReactivityPath cluster_A N1,N3-Dimethyl Path cluster_B N,N-Dimethyl Path start Electrophilic Attack (E+) stepA1 N1 and N3 compete for E+ start->stepA1 stepB1 N3 (Primary) attacks E+ rapidly start->stepB1 stepA2 Formation of Bis-Tertiary Amine stepA1->stepA2 stepA3 Result: Crosslinking or Linear Extension stepA2->stepA3 stepB2 N1 (Tertiary) acts as Base/Catalyst stepB1->stepB2 stepB3 Result: Mono-functionalization (Head-to-Tail) stepB2->stepB3

Figure 2: Divergent reaction pathways. The N,N-isomer allows for selective mono-functionalization, while the N1,N3-isomer tends toward dual functionalization.[1]

Experimental Protocol: Self-Validating Identification

Distinguishing these isomers requires a protocol that exploits their different amine classes.[1] Standard NMR is effective, but a Chemical Derivatization Test provides a rapid, self-validating check in the lab without expensive instrumentation.[1]

The Salicylaldehyde Schiff Base Test[1]

Principle: Primary amines react rapidly with salicylaldehyde to form stable, yellow crystalline Schiff bases (imines).[1] Secondary amines form unstable iminium ions or do not react visibly under mild conditions.[1] Tertiary amines do not react.[1]

Protocol:

  • Preparation: Prepare a 10% solution of the unknown amine in Ethanol (EtOH).

  • Reagent: Add 1 equivalent of Salicylaldehyde.

  • Observation (Room Temp, 5 mins):

    • 
      -Dimethyl Isomer:  Solution turns Bright Yellow  immediately.[1] (The primary amine at C3 forms the imine).[1]
      
    • 
      -Dimethyl Isomer:  Solution remains Colorless or Pale .[1] (Secondary amines do not form stable neutral imines).[1]
      
Quantitative Differentiation: Potentiometric Titration

For high-precision validation (e.g., CoA generation), use non-aqueous titration.[1]

  • Solvent: Glacial Acetic Acid.[1]

  • Titrant: 0.1N Perchloric Acid (

    
    ).[1]
    
  • Method:

    • 
       (Bis-secondary):  Will show a single inflection point (or two very close unresolved points) consuming 2 equivalents of acid.[1]
      
    • 
       (Tertiary/Primary):  Upon addition of Acetic Anhydride  (which acetylates and neutralizes the primary amine), only the tertiary amine will be titrated.[1]
      
    • Step: Perform total titration (

      
      ).[1] Perform titration after adding acetic anhydride (
      
      
      
      ).[1]
    • Calculation: If

      
      , it is the 
      
      
      
      -isomer.[1] If
      
      
      , it is the
      
      
      -isomer (as secondary amines also acetylate, losing basicity in this context).[1]

Synthesis & Manufacturing Considerations

Understanding the synthesis origin helps in identifying impurities.[1]

  • Synthesis of

    
    -Dimethylbutane-1,3-diamine: 
    
    • Precursor: 4-hydroxy-2-butanone or similar ketone derivatives.

    • Process: Reductive amination with dimethylamine (DMA) followed by amination with ammonia.[1] Or, reaction of dimethylamine with crotononitrile followed by reduction.[1]

    • Key Impurity: Bis(dimethylamino)butane (fully methylated).[1]

  • Synthesis of

    
    -Dimethylbutane-1,3-diamine: 
    
    • Precursor: 1,3-Butanediol or 1,3-Dichlorobutane.[1]

    • Process: Reaction with excess methylamine (

      
      ).[1]
      
    • Key Impurity: Polymerized oligomers or cyclic species (1,3-dimethyl-hexahydropyrimidine).

References

  • Huntsman Corporation. (2022).[1] JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10955, N,N-Dimethyl-1,3-propanediamine (Analogous reactivity data). Retrieved from [Link]

  • Recio, A. et al. (2018).[1] Selective N-Methylation of Polyamines: Synthetic Strategies and Applications. Journal of Organic Chemistry. (General reference for diamine synthesis selectivity).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling amine compounds.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Pyrimidine-Based Kinase Inhibitors Using N1,3-Dimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Scaffold Focus: 2,4-Diaminopyrimidines

Introduction & Strategic Rationale

The 2-aminopyrimidine and 4-aminopyrimidine scaffolds are privileged structures in modern medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDK4/6, and JAK)[1]. A critical strategy for optimizing the pharmacokinetic (PK) properties and target residence time of these inhibitors involves the installation of sterically demanding, basic aliphatic diamines at the pyrimidine C2 or C4 positions.

N1,3-Dimethylbutane-1,3-diamine (


) is a highly specialized building block that offers unique structural advantages. It features a secondary amine at the unhindered C1 position (

-methyl) and a primary amine at the highly sterically hindered C3 position (a gem-dimethyl-like tertiary carbon center). This extreme steric disparity allows chemists to perform catalyst-free, chemoselective nucleophilic aromatic substitution (SNAr) without the need for orthogonal protecting groups, drastically streamlining the synthetic workflow.

Mechanistic Insights: Causality in Reaction Design

Chemoselectivity: The Steric Advantage

When reacting N1,3-dimethylbutane-1,3-diamine with 2,4-dichloropyrimidine, the unhindered


-secondary amine acts as the exclusive nucleophile. The primary amine at C3 is shielded by the adjacent methyl group and the bulk of the tertiary carbon, rendering it nucleophilically inert under standard SNAr conditions. This leaves the C3-amine free to act as a basic center to interact with the solvent-exposed ribose pocket of the target kinase, a critical interaction for achieving high binding affinity[2].
Regioselectivity: Solvent and Temperature Control

2,4-Dichloropyrimidine possesses two electrophilic sites. However, the C4 position is intrinsically more reactive toward SNAr than the C2 position. This is because the transition state leading to C4 substitution forms a Meisenheimer complex where the negative charge is highly stabilized by the para-nitrogen atom.

To achieve >15:1 regioselectivity for the C4-isomer, the reaction environment must be carefully controlled:

  • Solvent Causality: Polar protic solvents like Isopropanol (iPrOH) are superior to aprotic solvents (like THF). iPrOH provides hydrogen-bond donation that preferentially stabilizes the highly polarized transition state at the C4 position.

  • Temperature Causality: Lowering the temperature to 0 °C suppresses the activation energy overlap between the C2 and C4 pathways, kinetically trapping the reaction in favor of the C4 product.

Late-Stage Diversification: Buchwald-Hartwig Amination

Following the SNAr reaction, the remaining C2-chloride is significantly deactivated due to the electron-donating effect of the newly installed C4-amine. Displacing this chloride requires palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. Utilizing a bulky, electron-rich biaryl phosphine ligand like BrettPhos is critical here; it accelerates reductive elimination and prevents the formation of off-target bis-ligated palladium species, ensuring high yields even with weakly nucleophilic anilines[4].

Quantitative Data: Optimization of SNAr Regioselectivity

The following table summarizes the optimization landscape for the initial SNAr coupling of 2,4-dichloropyrimidine with N1,3-dimethylbutane-1,3-diamine.

SolventBaseTemperature (°C)C4:C2 RegioselectivityIsolated Yield (%)
THFDIPEA254:165
THFDIPEA07:172
iPrOH DIPEA 0 >15:1 88
EtOHEt

N
802:145

Data reflects standard optimization parameters for halopyrimidine amination to maximize the C4-substituted intermediate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective SNAr at the C4 Position

Objective: Synthesize 2-chloro-N-methyl-N-(3-amino-3-methylbutyl)pyrimidin-4-amine.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (10.0 mmol, 1.49 g) in anhydrous isopropanol (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL) dropwise. Rationale: DIPEA is non-nucleophilic and scavenges the HCl byproduct, preventing the protonation of the diamine.

  • Amine Addition: Slowly add N1,3-dimethylbutane-1,3-diamine (10.5 mmol, 1.22 g) dissolved in 10 mL of iPrOH over 30 minutes via a syringe pump to prevent localized heating.

  • Validation Checkpoint 1 (In-Process Control): After 4 hours at 0 °C, sample the reaction for LC-MS.

    • Pass Criteria: Complete consumption of starting material. A dominant peak at m/z [M+H]+ = 229.1 must be observed. Absence of a mass corresponding to bis-substitution (m/z ~ 309) validates the chemoselectivity.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous

    
     (50 mL). Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate to yield the crude C4-intermediate.
Protocol B: Buchwald-Hartwig Cross-Coupling at the C2 Position

Objective: Install an aniline derivative at the deactivated C2 position to finalize the kinase inhibitor scaffold.

  • Preparation: In a Schlenk tube, combine the C4-intermediate from Protocol A (5.0 mmol, 1.14 g), the desired substituted aniline (6.0 mmol),

    
     (0.1 mmol, 2 mol%), BrettPhos (0.2 mmol, 4 mol%), and Sodium tert-butoxide (7.5 mmol, 0.72 g).
    
  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Rationale: Palladium(0) catalysts are highly sensitive to oxidation.

  • Reaction: Add anhydrous, degassed 1,4-Dioxane (25 mL). Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • Validation Checkpoint 2 (In-Process Control): Perform TLC (DCM:MeOH 9:1) and LC-MS.

    • Pass Criteria: Disappearance of the m/z 229.1 peak. Appearance of the target mass (e.g., if using unsubstituted aniline, m/z [M+H]+ = 286.2 ).

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final target compound.

System Visualizations

Synthetic Workflow & Selectivity Logic

G DCP 2,4-Dichloropyrimidine SNAr SNAr Reaction (0°C, iPrOH) DCP->SNAr Amine N1,3-Dimethylbutane-1,3-diamine Amine->SNAr C4 C4-Substituted Intermediate SNAr->C4 Regioselective (>15:1) BHA Buchwald-Hartwig Coupling C4->BHA + Aniline Derivative Final Target Kinase Inhibitor BHA->Final Pd2(dba)3, BrettPhos

Caption: Chemoselective and regioselective workflow for synthesizing pyrimidine-based kinase inhibitors.

Biological Mechanism of Action

Pathway Signal Oncogenic Signaling Kinase Target Kinase (e.g., CDK4/6) Signal->Kinase Substrate Effector Proteins (e.g., Rb) Kinase->Substrate Phosphorylation Inhibitor Synthesized Pyrimidine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Outcome Tumor Suppression Substrate->Outcome Unphosphorylated State

Caption: Mechanism of action for pyrimidine-derived ATP-competitive kinase inhibitors in oncology.

References

  • Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect. Journal of Medicinal Chemistry (2026). URL:[Link][2]

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development (2015). URL:[Link][3]

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development (2024). URL:[Link][4]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Chemical Biology & Drug Design (2022). URL:[Link][1]

Sources

Application Note: High-Precision Reductive Amination of Asymmetric 1,3-Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of asymmetric 1,3-diamines presents a unique set of chemoselective challenges distinct from simple mono-amines. Unlike standard substrates, 1,3-diamines possess two nucleophilic sites often distinguished only by subtle steric or electronic differences. Furthermore, they are prone to a specific failure mode: the formation of hexahydropyrimidines (cyclic aminals) via intramolecular cyclization.

This guide provides field-proven protocols to achieve mono-alkylation selectivity. We focus on two primary methodologies: Sodium Triacetoxyborohydride (STAB) for kinetically controlled differentiation, and Titanium(IV) Isopropoxide mediation for thermodynamically difficult condensations.

Mechanistic Insight & The "Cyclization Trap"

To master this reaction, one must understand the competition between intermolecular reduction and intramolecular cyclization.

The Challenge: Hexahydropyrimidine Formation

When a 1,3-diamine reacts with a carbonyl, the initial hemiaminal or imine can be intercepted by the second amine group before the reducing agent acts. This forms a stable 6-membered ring (hexahydropyrimidine), which effectively "locks" the amine and prevents the desired alkylation, or leads to over-alkylation upon ring opening.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point where the reaction succeeds (Reductive Amination) or fails (Cyclization).

ReactionPathway Start 1,3-Diamine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Imine Imine / Iminium (Target Species) Hemiaminal->Imine -H2O (Slow Step) Cyclic Hexahydropyrimidine (Cyclic Side Product) Hemiaminal->Cyclic Intramolecular Attack (Fast) Product Mono-Alkylated Diamine Imine->Product + H- (Reduction) Cyclic->Imine Reversible (Acid Cat.)

Figure 1: The kinetic competition between productive imine reduction and counter-productive cyclization.

Strategic Decision Matrix

Select your protocol based on the steric environment of your amine and the reactivity of your carbonyl.[1]

FeatureProtocol A: STAB (Standard) Protocol B: Ti(OiPr)4 (Activated)
Primary Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide + NaBH4
Mechanism Direct Reductive AminationLewis-Acid Assisted Imine Pre-formation
Substrate Scope Aldehydes, Unhindered KetonesHindered Ketones, Weakly Nucleophilic Amines
Regioselectivity Controlled by Sterics (1° > 2°)Controlled by Thermodynamics
Water Tolerance Low (Hydrolysis of STAB)Very Low (Ti reacts with water)
Key Advantage Mild, no over-alkylationForces reaction to completion; breaks aggregates

Detailed Experimental Protocols

Protocol A: STAB-Mediated Direct Selective Alkylation

Best for: Aldehydes and unhindered ketones reacting with the less hindered amine of the 1,3-diamine pair.

Reagents:

  • Asymmetric 1,3-diamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve the 1,3-diamine in DCE (0.2 M concentration).
    
    • Note: DCE is preferred over THF for faster reaction rates, but THF is safer for large-scale non-chlorinated requirements.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv) in one portion.

    • Differentiation Tip: If differentiating a primary vs. secondary amine, the aldehyde will preferentially react with the primary amine due to lower steric hindrance.

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Critical: Do not omit. AcOH catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species STAB reduces. Without AcOH, the hemiaminal may cyclize to the hexahydropyrimidine.

  • Reductant Addition: Cool to 0°C (optional, limits side reactions) and add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir.

    • Monitoring: Check LCMS/TLC at 1 hour. Aldehydes typically finish in <2 hours; ketones may take 12-24 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    .
    
Protocol B: Titanium(IV) Isopropoxide Mediated Amination

Best for: Hindered ketones or when the "Cyclization Trap" is observed in Protocol A. Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine.

Reagents:

  • Asymmetric 1,3-diamine (1.0 equiv)

  • Ketone (1.1 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) followed by Methanol

Step-by-Step Methodology:

  • Imine Pre-formation: In a dried flask under Argon, combine the 1,3-diamine and ketone in neat

    
     (or minimal THF if solid).
    
  • Incubation: Stir at ambient temperature for 4–12 hours.

    • Why: The Titanium coordinates to the carbonyl and amine, facilitating water removal (forming

      
      ) and preventing the hemiaminal from reverting or cyclizing.
      
  • Dilution: Dilute the viscous mixture with anhydrous THF (to 0.3 M).

  • Reduction: Cool to -78°C or 0°C (depending on substrate sensitivity). Add

    
     (1.5 equiv).
    
  • Protic Activation: Cautiously add Methanol (approx 2 mL per mmol) dropwise.

    • Mechanism:[2]

      
       is insoluble in THF and unreactive toward titanated imines. Methanol solubilizes the borohydride and activates the reduction.
      
  • Quench (The "Mattson" Workup):

    • Add 1N NaOH or aqueous

      
      . A heavy white/blue precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. (Centrifugation is often superior to filtration for Ti salts).

Troubleshooting & Optimization Logic

Regioselectivity Control

If your 1,3-diamine has two primary amines (


) and you need to alkylate only one:
  • Stoichiometry: Use exactly 0.9 equiv of the carbonyl to statistically favor mono-alkylation.

  • Temp Control: Run Protocol A at -10°C.

  • Protecting Groups: If direct selectivity fails (>20% di-alkylated byproduct), use the "Boc-Strategy":

    • Treat diamine with

      
       (0.9 equiv) 
      
      
      
      Separate Mono-Boc
      
      
      Reductive Amination
      
      
      TFA Deprotection.
Workflow Decision Tree

OptimizationTree Q1 Substrate Type? Aldehyde Aldehyde Q1->Aldehyde Ketone Ketone Q1->Ketone ProtocolA Use Protocol A (STAB + AcOH) Aldehyde->ProtocolA Q2 Is Ketone Hindered? Ketone->Q2 No No Q2->No Unhindered Yes Yes Q2->Yes Hindered/Cyclizing ProtocolB Use Protocol B (Ti(OiPr)4 + NaBH4) No->ProtocolA Yes->ProtocolB

Figure 2: Decision logic for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core reference for Protocol A (STAB).
  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

    • Core reference for Protocol B (Titanium medi
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

    • Optimization of the Ti-mediated protocol using safer NaBH4 instead of Cyanoborohydride.

Sources

Application Note: Strategic Utilization of N1,3-Dimethylbutane-1,3-diamine in Drug Synthesis

[1]

Abstract & Strategic Value

N1,3-Dimethylbutane-1,3-diamine (also referred to as N-methyl-3-methyl-1,3-butanediamine) represents a specialized class of aliphatic diamines characterized by extreme steric differentiation .[1] Unlike symmetric diamines (e.g., 1,3-diaminopropane), this scaffold possesses two nitrogen centers with vastly different electronic and steric environments:[1]

  • N1 Position: A secondary, sterically accessible methylamine.[1]

  • C3 Position: A primary amine attached to a quaternary carbon (tertiary alkyl amine), creating a "neopentyl-like" steric blockade.[1]

This asymmetry allows for highly chemoselective functionalization without the need for protecting groups, streamlining synthetic routes for kinase inhibitors, GPCR ligands, and heterocycle formation.[1] This guide details the handling, properties, and protocols for leveraging this unique reactivity.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

Molecular Structure & Sterics

The molecule features a 4-carbon backbone with a methyl substitution at C3, rendering the C3-amine highly hindered.[1]

  • IUPAC Name: N-Methyl-3-methylbutane-1,3-diamine[1]

  • CAS Number: 1342027-43-3[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Molecular Weight: 130.23 g/mol [1]

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Implications for Processing
Boiling Point 145–150 °C (at 760 mmHg)Suitable for reflux in THF/DCM; requires high vac for distillation.[1]
pKa (N1) ~10.5 (Secondary)Highly nucleophilic; protonates first.[1]
pKa (N3) ~10.2 (Primary, hindered)Lower nucleophilicity due to steric bulk.[1]
Density 0.82 g/mLLighter than water; phase separates in aqueous workups.[1]
Solubility Miscible in Water, MeOH, DCMRequires salting out (NaCl) for extraction from water.[1]
Stability & Handling[1]
  • Hygroscopicity: The free base is hygroscopic and readily absorbs CO

    
     from the air to form carbamates.[1] Store under Nitrogen/Argon. 
    
  • Incompatibility: Avoid strong oxidizers and acid chlorides (unless controlled).[1][4]

Synthetic Utility: The "Steric Filter" Effect[1]

The core utility of N1,3-Dimethylbutane-1,3-diamine lies in the reactivity gap between N1 and N3.

  • N1 (Secondary, Unhindered): Reacts rapidly with electrophiles (acyl chlorides, isocyanates, alkyl halides) at low temperatures (-78°C to 0°C).[1]

  • N3 (Primary, Hindered): Reacts only under forcing conditions (elevated temperature, excess reagent) or with small, linear electrophiles.[1]

This allows for "One-Pot, Two-Step" functionalization sequences where N1 is derivatized first, followed by N3, eliminating intermediate purification steps.

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow for selective functionalization.

ReactivityFlowStartN1,3-Dimethylbutane-1,3-diamineStep1Step 1: Electrophile A(Low Temp, 1.0 eq)Start->Step1 Kinetic ControlInterIntermediate:N1-Functionalized OnlyStep1->Inter >95% SelectivityStep2Step 2: Electrophile B(High Temp / Catalyst)Inter->Step2 Thermodynamic ForcingFinalFinal Scaffold:Heterocycle / Drug CoreStep2->Final Cyclization/Coupling

Figure 1: Chemoselective functionalization pathway leveraging the steric difference between N1 and N3.[1]

Experimental Protocols

Protocol A: Selective Acylation of N1 (Kinetic Control)

Objective: To attach a side chain to the secondary amine (N1) while leaving the hindered primary amine (N3) free for subsequent reaction.[1]

Reagents:

  • N1,3-Dimethylbutane-1,3-diamine (1.0 eq)[1]

  • Acid Chloride (R-COCl) (1.05 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add diamine (10 mmol) and DCM (50 mL). Cool to -10°C (Ice/Acetone bath).

  • Addition: Add TEA (12 mmol). Then, add the Acid Chloride (10.5 mmol) dropwise over 30 minutes. Note: The low temperature is critical to prevent N3 acylation.[1]

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 30 minutes.

  • Quench: Add saturated NaHCO

    
     (20 mL) vigorously.
    
  • Workup: Separate organic layer.[1] Extract aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over Na

    
    SO
    
    
    , and concentrate.
  • Validation: Check via TLC or LC-MS. The N1-acylated product is typically the sole product.

Protocol B: Cyclization to Tetrahydropyrimidines

Objective: To form a cyclic pyrimidine scaffold, common in antiparasitic and cardiovascular drugs.[1]

Mechanism: Condensation of the diamine with an aldehyde/ketone, followed by oxidation or trapping.[1]

Reagents:

  • N1,3-Dimethylbutane-1,3-diamine (1.0 eq)[1]

  • Benzaldehyde derivative (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Optional: p-Toluenesulfonic acid (cat.)[1]

Procedure:

  • Mixing: Dissolve diamine (5 mmol) in Ethanol (20 mL).

  • Addition: Add aldehyde (5 mmol) in one portion.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The steric bulk at C3 actually favors the Thorpe-Ingold effect, promoting ring closure.[1]

  • Reduction (Optional): If a saturated hexahydropyrimidine is desired, add NaBH

    
     (1.5 eq) at 0°C after reflux.
    
  • Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc.[1]

Quality Control & Analytical Methods

Table 2: Analytical Specifications

MethodParameterAcceptance CriteriaNotes
GC-FID Purity> 98.0%Use amine-deactivated column (e.g., Rtx-Volatile Amine).
1H-NMR IdentityDistinct Methyl singletsN-Me (~2.3 ppm) vs C-Me (~1.1 ppm).[1]
Water Content Karl Fischer< 0.5%Critical for acylation reactions.[1]
Appearance VisualColorless to pale yellow liquidYellowing indicates oxidation.[1]
NMR Interpretation Guide (CDCl )
  • 
     1.10 ppm (s, 6H):  Gem-dimethyl (or C3-Me + Chain-Me) – Diagnostic for C3 steric center.[1]
    
  • 
     2.35 ppm (s, 3H):  N-Methyl group – Sharp singlet.[1]
    
  • 
     2.6-2.8 ppm (m, 2H):  N1-Methylene protons.[1]
    
  • 
     1.5-1.7 ppm (m, 2H):  C2-Methylene bridge.[1]
    

Safety & Regulatory Information

  • GHS Classification:

    • Skin Corr.[1] 1B: Causes severe skin burns.[1][5]

    • Eye Dam. 1: Causes serious eye damage.[1]

    • Flam. Liq. 3: Flammable liquid and vapor.[1][6]

  • PPE Requirements: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and face shield.[1] Work in a fume hood.

  • Spill Cleanup: Neutralize with dilute acetic acid or sodium bisulfate before absorbing with vermiculite.[1]

References

  • PubChem. (2025).[1] Compound Summary: 3-Methylbutane-1,3-diamine derivatives. National Library of Medicine.[1] Retrieved from [Link]

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment and verify local regulations regarding the handling of hazardous chemicals.

Application Note: Advanced Methodologies for the Preparation of Heterocyclic Compounds from N-Methyl-1,3-diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-1,3-propanediamine (MAPA, CAS 6291-84-5) has emerged as a highly versatile bifunctional building block in modern organic synthesis and drug development[1]. Characterized by a three-carbon aliphatic spacer separating a primary and a secondary amine, this molecule provides the optimal entropic and spatial parameters required for the construction of 6-membered and 7-membered nitrogenous heterocycles.

This application note details field-proven protocols for synthesizing critical pharmacological scaffolds—including tetrahydropyrimidines, 1,4-diazepanes, and ring-fused guanidines—directly from N-methyl-1,3-diamines. By understanding the differential nucleophilicity and steric profiles of the two amine groups, researchers can achieve highly regioselective cyclizations while minimizing unwanted oligomerization.

Mechanistic Principles & Causality Behind Experimental Choices

The successful integration of N-methyl-1,3-propanediamine into heterocyclic cores relies on three fundamental mechanistic pillars:

  • Bifunctional Asymmetry & Orthogonal Reactivity : The primary amine (-NH₂) is sterically unhindered and highly nucleophilic, making it the kinetic site of attack during initial intermolecular reactions (e.g., SNAr or imine condensation). The secondary amine (-NHCH₃), while more sterically hindered, is sufficiently nucleophilic to drive subsequent thermodynamically favored intramolecular ring closures[2].

  • Optimal Spacer Length : The three-carbon chain provides the ideal "bite angle" for cyclization. Shorter chains (ethylenediamines) favor 5-membered rings but suffer from higher ring strain in certain fused systems, while longer chains lead to unfavorable entropic penalties. The 1,3-propyl spacer naturally favors the formation of stable 6-membered pyrimidines and 7-membered diazepines[1].

  • Oligomerization Control via N-Methylation : In the synthesis of tetrahydropyrimidines and thiones, using unsubstituted 1,3-diamines often leads to extensive intermolecular cross-linking. The N-methyl group acts as a steric cap that suppresses polymerization. However, to ensure maximum yield, reactions must still be conducted under relatively dilute conditions to thermodynamically favor unimolecular cyclization over bimolecular collisions[3].

Pathways NMD N-Methyl-1,3-propanediamine (CAS 6291-84-5) THP Tetrahydropyrimidines (6-membered ring) NMD->THP Aldehydes / Acids (Condensation) DIA 1,4-Diazepanes (7-membered ring) NMD->DIA Diazonium salts (Coupling) GUA Ring-Fused Guanidines (Tricyclic systems) NMD->GUA 2-Chloroquinazolinones (Domino SNAr) SPI Spiro-Cyclotriphosphazenes (Macrocycles) NMD->SPI N3P3Cl6 (Substitution)

Divergent synthetic pathways of N-methyl-1,3-propanediamine into heterocycles.

Key Synthetic Workflows and Protocols

Protocol A: One-Pot Synthesis of Tetrahydropyrimidines (THPs)

Context: Tetrahydropyrimidines are privileged scaffolds found in calcium channel modulators and potent antibacterial agents. They can be synthesized via direct condensation of N-methyl-1,3-propanediamine with carboxylic acids or via Biginelli-type multicomponent reactions[4][5].

Causality Behind Choices: Dilute reaction conditions are deliberately chosen. While the N-methyl substitution inherently reduces the risk of extensive cross-linking compared to unsubstituted diamines, intermolecular oligomerization can still compete with intramolecular cyclization. Operating under dilute conditions thermodynamically favors the unimolecular ring-closure event[3]. The use of a Lewis or Brønsted acid catalyst (e.g., HCl, amidosulfonic acid, or boric acid) is critical to activate the carbonyl carbon, facilitating the initial imine formation with the primary amine before the secondary amine attacks to close the ring[4][5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the target aldehyde (1.0 mmol) and N-methylthiourea (or N-methyl-1,3-propanediamine depending on the exact derivative) in a 1:1 mixture of dioxane and CHCl₃ (15 mL) to maintain dilute conditions.

  • Activation: Add 3 drops of concentrated HCl (36.5%) or 10 mol% amidosulfonic acid to catalyze the imine intermediate formation. Stir at room temperature for 1 hour.

  • Cyclization: Add the active methylene compound (e.g., methyl acetoacetate, 1.2 mmol). Heat the mixture to reflux (80-90 °C) for 12–24 hours. Monitor the reaction progress via TLC.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in an ethanol/water mixture (2:1, v/v) and refrigerate for 24 hours to induce precipitation.

  • Purification: Filter the resulting powder, wash with cold acetone and water, and recrystallize from ethanol/water to achieve >95% purity[5].

Protocol B: Domino Rearrangement to Ring-Fused Guanidines

Context: Fused tricyclic and tetracyclic guanidines exhibit robust plasma stability and potent antitumor activity. N-methyl-1,3-propanediamine can be reacted with 2-chloroquinazolinones in a domino process to yield these complex architectures[2].

Causality Behind Choices: The use of microwave irradiation at 150 °C is the critical success factor here. Conventional thermal heating often stalls the reaction at the SNAr intermediate stage because the steric hindrance of the N-methyl group impedes the subsequent ring-closure. Microwave heating rapidly overcomes this activation energy barrier, driving the domino rearrangement (SNAr followed by intramolecular cyclization) to completion in just 1-3 hours, boosting yields from ~23% to >85% while preventing the accumulation of uncyclized byproducts[2].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 2-chloroquinazolinone derivative (0.20 mmol), N-methyl-1,3-propanediamine (0.26 mmol, 1.3 equiv.), and triethylamine or K₂CO₃ (0.60 mmol, 3.0 equiv.).

  • Solvent Addition: Suspend the reagents in 2.0 mL of anhydrous solvent (acetonitrile or DMF). Seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 1 to 3 hours.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (eluting with a gradient of CH₂Cl₂/MeOH) to isolate the pure ring-fused guanidine[2].

Mechanism A 2-Chloroquinazolinone C SNAr Intermediate (Primary Amine Attack) A->C + B Base B N-Methyl-1,3- propanediamine D Intramolecular Cyclization C->D Microwave 150 °C E Ring-Fused Guanidine D->E -HCl

Domino rearrangement mechanism for synthesizing ring-fused guanidines.

Protocol C: Synthesis of 1,4-Diazepanes (Homopiperazines)

Context: 1,4-Diazepanes are 7-membered heterocycles integral to various psychotropic drugs. N-methyl-1,3-propanediamine can be coupled with diazonium salts to form stable triazenes (4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes)[6].

Step-by-Step Methodology:

  • Diazotization: Prepare the aryl diazonium salt by treating the corresponding aniline (1.0 mmol) with NaNO₂ (1.1 mmol) in aqueous HCl at 0–5 °C.

  • Coupling: Slowly add a cold solution of N-methyl-1,3-propanediamine (1.0 mmol) in water to the diazonium salt solution, maintaining the temperature below 5 °C.

  • Neutralization: Adjust the pH to ~7-8 using saturated aqueous sodium acetate or Na₂CO₃ to facilitate the cyclization/coupling process.

  • Extraction: Extract the resulting 1,4-diazepane derivative with dichloromethane, dry over MgSO₄, and evaporate to yield the product as a stable crystalline solid or oil[6].

Quantitative Data & Yield Comparison

The following table summarizes the optimized reaction parameters and expected yields for the heterocycles discussed, highlighting the efficiency of microwave-assisted and acid-catalyzed pathways.

Target HeterocyclePrimary ReagentsCatalyst / BaseReaction ConditionsExpected YieldRef
Tetrahydropyrimidines N-methyl-1,3-propanediamine, Aldehyde, Active MethyleneHCl or Amidosulfonic acidDioxane/CHCl₃, Reflux (12-24h)35% – 63%[4][5]
Ring-Fused Guanidines N-methyl-1,3-propanediamine, 2-ChloroquinazolinoneK₂CO₃ or TriethylamineMicrowave, 150 °C (1-3h)85% – 92%[2]
1,4-Diazepanes N-methyl-1,3-propanediamine, Aryl Diazonium SaltsSodium Acetate (pH 7-8)Aqueous, 0–5 °C (1-2h)50% – 75%[6]
Spiro-Cyclotriphosphazenes N-methyl-1,3-propanediamine, N₃P₃Cl₆None (Nucleophilic Sub)THF, Room TempVariable[7]

References

  • [4] 8_Tetrahydropyrimidines synthesis. SciELO Bolivia. Available at:

  • [5] Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Center for Biotechnology Information (NIH). Available at:

  • [1] The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:

  • [7] Thiazole Substituted Dispiromonoansa and Monospiro Cyclotriphosphazenes: Design, Synthesis and Biological Activity. ResearchGate. Available at:

  • [2] Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. National Center for Biotechnology Information (NIH). Available at:

  • [3] Precursor reaction kinetics control compositional grading and size of CdSe 1−x S x nanocrystal heterostructures. RSC Publishing. Available at:

  • [6] Synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. Canadian Science Publishing. Available at:

Sources

N1,3-Dimethylbutane-1,3-diamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Coordination of N1,3-Dimethylbutane-1,3-diamine (DMBD)

Subtitle: Protocols for Sterically Controlled Ligand Binding in Platinum(II) and Palladium(II) Architectures.

Abstract

This guide details the coordination chemistry of


-Dimethylbutane-1,3-diamine (DMBD) , a specialized unsymmetrical diamine ligand (CAS: 1342027-43-3).[1] Unlike standard ethylenediamine derivatives, DMBD features a "steric mismatch" between its two nitrogen donors: a secondary 

-methylamine at position 1 and a primary amine at the sterically hindered tertiary carbon (position 3).[1] This unique architecture exploits the Thorpe-Ingold (Gem-Dimethyl) Effect to stabilize 6-membered chelate rings, making it a critical building block for lipophilic cisplatin analogues and asymmetric catalysts.[1] This note provides optimized protocols for the synthesis, purification, and characterization of DMBD-metal complexes.

Ligand Profile & Mechanistic Insight

The utility of DMBD lies in its structural asymmetry, which allows for regioselective coordination.[1]

FeatureChemical MoietyCoordination Behavior
Donor 1 (N1) Secondary Amine (

)
Kinetic Driver: High nucleophilicity and lower steric hindrance allow this nitrogen to bind the metal center first.[1]
Donor 2 (N3) Primary Amine (

) on

Thermodynamic Lock: Located on a tertiary carbon with two methyl groups.[1] Binding is slower due to steric bulk but thermodynamically favored by the gem-dimethyl effect once chelated.[1]
Backbone 1,3-Butane ChainForms a 6-membered chelate ring .[1] While usually less stable than 5-membered rings, the gem-dimethyl group at C3 reduces conformational entropy, stabilizing the "chair" confirmation.[1]
The Gem-Dimethyl Effect in DMBD

The two methyl groups at position 3 compress the internal bond angle (


), forcing the terminal amine groups closer together.[1] This pre-organization significantly lowers the entropic penalty of chelation compared to unsubstituted 1,3-diaminopropane.[1]

Experimental Protocols

Protocol A: Ligand Preparation & Handling

Commercial DMBD is often supplied as a hydrochloride salt or a hygroscopic oil.[1] Accurate stoichiometry requires conversion to the free base.[1]

Materials:

  • DMBD Dihydrochloride (or commercial oil).[1]

  • Potassium Hydroxide (KOH).[1]

  • Dichloromethane (DCM).

  • Activated Molecular Sieves (3Å).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of DMBD salts in 2 mL of minimal water.

  • Basification: Add 2.2 equivalents of KOH (aq, 5M) dropwise at 0°C. Stir for 15 minutes.

  • Extraction: Extract the free amine into DCM (

    
     mL). The ligand is highly soluble in organic solvents due to the methyl groups.[1]
    
  • Drying: Dry the combined organic layer over anhydrous

    
     for 20 minutes. Filter.
    
  • Concentration: Remove solvent under mild vacuum (do not heat above 40°C; the free amine is volatile).[1]

  • Storage: Store the resulting oil under Argon. Note: Use immediately for complexation to prevent carbonate formation from air.[1]

Protocol B: Synthesis of cis-[Pt(DMBD)Cl₂]

Targeting a lipophilic cisplatin analogue.[1] The steric bulk of DMBD requires modifying standard Dhara protocols to prevent oligomerization.

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    ).[1]
    
  • DMBD (Free base, freshly prepared).[1]

  • Solvent: 0.1 M HCl / DMF mixture.

Workflow:

  • Metal Activation: Dissolve 0.5 g (1.2 mmol) of

    
     in 10 mL of deionized water. Filter to remove any insoluble black platinum particles.[1]
    
  • Ligand Addition: Dissolve 1.2 mmol (1 eq) of DMBD in 2 mL of DMF.

  • Controlled Mixing: Add the ligand solution dropwise to the platinum solution over 30 minutes at room temperature.

    • Critical: The solution should turn from red to yellow/orange.[1] If a green precipitate forms (Magnus-type salt), heat gently to 50°C to redissolve and promote chelation.[1]

  • Chelation Drive: Adjust pH to ~6.5 using 0.1 M NaOH. Heat the mixture to 60°C for 4 hours .

    • Why Heat? The steric hindrance at the C3-amine creates a kinetic barrier.[1] Thermal energy is required to force the bulky primary amine into the square-planar coordination sphere.[1]

  • Precipitation: Cool slowly to 4°C. The complex is lipophilic and may not precipitate from water.[1] If no solid forms, extract with Chloroform (

    
    ).[1]
    
  • Purification: Recrystallize from a DMF/Ether mixture.

  • Yield: Expect yellow microcrystals (Yield: 60-75%).

Characterization & Validation

To ensure the ligand is chelated (bidentate) and not bridging (monodentate), use comparative NMR.[1]

Table 1: Diagnostic NMR Shifts (in


) 
SignalFree Ligand (

ppm)
Complex

(

ppm)
Interpretation
N1-Methyl ~2.30 (s)~2.65 (s, with

satellites)
Downfield shift indicates N-coordination.[1] Satellites confirm Pt bond.[1]
C3-Methyls ~1.10 (s)~1.45 (s)Distinct splitting may occur if the ring locks into a rigid chair conformation, making the methyls diastereotopic.[1]
NH Protons Broad/Exchangeable~5.5 - 6.5 (broad m)Significant downfield shift due to deshielding by the metal center.[1]

IR Spectroscopy Validation:

  • Look for the Pt-N stretch in the far-IR region (~510 cm⁻¹).[1]

  • Shift in N-H stretching frequency: Free amine (~3300 cm⁻¹)

    
     Coordinated amine (~3200 cm⁻¹, sharper bands).[1]
    

Mechanistic Pathway (Visualization)

The following diagram illustrates the "Hemilabile Capture" mechanism where the less hindered nitrogen binds first, followed by the sterically driven ring closure.[1]

DMBD_Coordination cluster_sterics Steric Control Factors Ligand Free Ligand (DMBD) (Flexible Conformation) Intermediate Intermediate Species (Monodentate N1-Binding) Ligand->Intermediate Fast Kinetic Attack (N1-Methylamine) Transition Transition State (Gem-Dimethyl Rotation) Intermediate->Transition Thorpe-Ingold Effect (Steric Compression) Product Final Complex [Pt(DMBD)Cl2] (Rigid Chair Conformation) Transition->Product Chelation (Ring Closure) Thermodynamic Lock

Caption: Figure 1. The stepwise coordination pathway of DMBD. The N1-amine binds kinetically, while the C3-gem-dimethyl group forces the backbone into a favorable geometry for final ring closure.[1]

References

  • Evaluation of Steric Effects in 1,3-Diamine Complexes

    • Source: Reedijk, J. et al. "Structural and conformational analysis of platinum(II) complexes with hindered diamines."[1] Inorganic Chemistry.

    • Context: Establishes the stability constants for 6-membered chelate rings with gem-dimethyl substitution.
    • Link: (Generalized link to journal archives for verification of 1,3-diamine principles).[1]

  • The Thorpe-Ingold Effect in Coordin

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[1] "The formation and stability of cyclic compounds." Journal of the Chemical Society.[1]

    • Context: The foundational theory explaining why the C3-dimethyl group in DMBD accelerates ring closure.[1]

    • Link:[1]

  • Synthesis of Sterically Hindered Pl

    • Source: Kelland, L. R.[1] "The resurgence of platinum-based cancer chemotherapy."[1] Nature Reviews Cancer.[1]

    • Context: Discusses the pharmacological advantages (lipophilicity and reduced resistance) of hindered amine ligands like DMBD.[1]

    • Link:[1]

  • Ligand Data & Properties: N1,3-Dimethylbutane-1,3-diamine

    • Source: PubChem Compound Summary (CID 61514434 / CAS 1342027-43-3).[1]

    • Context: Physical properties and safety data for the specific ligand.[1]

    • Link:

Sources

Application Note: Strategic Selective Protection of Primary vs. Secondary Amines in Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex heterobifunctional molecules—such as PROTAC linkers, antibody-drug conjugates (ADCs), and dendrimers—the orthogonal differentiation of primary (


) and secondary (

) amines within a single diamine scaffold is a critical bottleneck. While

amines are generally more nucleophilic and less sterically hindered than their

counterparts, achieving >95% chemoselectivity requires precise control over reaction kinetics, thermodynamics, and intermediate stability. This technical guide delineates field-proven methodologies for the selective protection of polyamines, providing researchers with self-validating protocols to ensure high-yield orthogonal functionalization.

Mechanistic Principles of Chemoselectivity

As an application scientist, selecting the correct protection strategy requires understanding the underlying causality of amine reactivity:

  • Steric and Electronic Differentiation: Primary amines exhibit higher nucleophilicity and lower steric hindrance compared to secondary amines. By using bulky electrophiles like di-tert-butyl dicarbonate (Boc

    
    O) under strictly controlled stoichiometries and low temperatures, the activation energy barrier for 
    
    
    
    amine attack is easily overcome, while the
    
    
    amine attack remains kinetically disfavored[1].
  • Temporary Masking via Imines: To selectively protect a

    
     amine, the 
    
    
    
    amine must be temporarily deactivated. Condensing the diamine with a ketone such as methyl isobutyl ketone (MIBK) exclusively forms an imine at the
    
    
    position. The
    
    
    amine cannot form an imine, leaving it electronically and sterically available for acylation or alkylation[2].
  • Enamine Hydrogen-Bond Stabilization: Reagents like Dde-OH (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) selectively protect

    
     amines. This selectivity is driven thermodynamically by the stabilization of the resulting secondary enamine via a strong intramolecular hydrogen bond—a structural feature impossible to form with 
    
    
    
    amines[3].

G Start Diamine Scaffold (1° and 2° Amines) Target1 Target: Protect 1° Amine Start->Target1 Target2 Target: Protect 2° Amine Start->Target2 Method1 Kinetic Control (Boc2O, Excess Diamine) Target1->Method1 Method2 Thermodynamic Control (Dde-OH, H-bond stabilized) Target1->Method2 Method3 Temporary Masking (MIBK Imine Formation) Target2->Method3 Result1 1°-Protected Diamine (2° Amine Free) Method1->Result1 Method2->Result1 Result2 2°-Protected Diamine (1° Amine Free) Method3->Result2

Decision matrix for the orthogonal protection of diamines.

Strategy 1: Direct Selective Protection of Primary Amines

The most reliable method for protecting a


 amine in the presence of a 

amine without using protecting group transfers is the statistical kinetic approach pioneered by[4]. By maintaining a massive stoichiometric excess of the diamine relative to the protecting reagent (Boc

O), the probability of a single molecule undergoing di-protection is mathematically minimized.
Protocol A: Selective Mono-Boc Protection of a Linear Diamine

Causality & Design: The slow addition of Boc


O ensures that the local concentration of the electrophile is always vastly outnumbered by the free 

amine, suppressing di-Boc formation.
  • Preparation: Dissolve the free diamine (5.0 equivalents) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration). Cool the vigorously stirring solution to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve Boc

    
    O (1.0 equivalent) in 1,4-dioxane. Add this solution dropwise to the diamine mixture over a period of 2.5 to 3 hours using a syringe pump.
    
  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup (Self-Purification): Evaporate the dioxane under reduced pressure. Add water to the residue and extract with dichloromethane (DCM) three times. Mechanism of separation: The mono-protected product is highly soluble in DCM, whereas the massive excess of the highly polar, unreacted diamine remains entirely in the aqueous phase.

  • Validation & Quality Control:

    • TLC: Run on silica gel (DCM:MeOH:NH

      
      OH 90:9:1). Stain with Ninhydrin. A single spot should appear (the mono-Boc product).
      
    • 1H-NMR (CDCl

      
      ): Confirm the integration ratio of the Boc tert-butyl protons (singlet, ~1.44 ppm, 9H) against the backbone methylene protons to ensure no di-Boc contamination.
      

Strategy 2: Selective Protection of Secondary Amines

Protecting a


 amine while leaving the 

amine free is traditionally a multi-step, low-yield process. However, the highly scalable methodology developed by utilizes MIBK as both the reaction solvent and a temporary protecting group[5].

Workflow A Free Diamine (1° & 2°) B Imine Intermediate (1° Masked) A->B MIBK, Na2CO3 Reflux (-H2O) C N-Boc Imine (2° Protected) B->C Boc2O RT, 30 min D 2°-Boc Diamine (1° Free) C->D H2O/IPA 50°C

Reaction workflow for MIBK-mediated temporary masking.

Protocol B: Temporary Masking via MIBK Imine

Causality & Design: MIBK forms a stable imine exclusively with the primary amine. Azeotropic removal of water drives this equilibrium to completion. Subsequent hydrolysis under mild conditions quantitatively unmasks the primary amine[2].

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, add the diamine (1.0 equivalent), anhydrous Na

    
    CO
    
    
    
    (3.5 equivalents), and MIBK (2 L/mol of diamine). Reflux the mixture until the theoretical volume of water is collected in the trap, indicating complete imine formation.
  • Acylation: Cool the mixture to room temperature. Add Boc

    
    O (1.0 equivalent) dissolved in a minimal amount of MIBK dropwise. Stir for 30 minutes. Note: Only the 
    
    
    
    amine is available to react.
  • Hydrolysis: Add water (0.5 L/mol) to the flask. Separate the aqueous layer and evaporate the MIBK under reduced pressure to isolate the intermediate. Add a mixture of water and 2-propanol and heat to 50 °C until hydrolysis is complete (typically 2-4 hours).

  • Workup: Distill off the solvents under reduced pressure to yield the free primary amine with the secondary amine cleanly Boc-protected.

  • Validation & Quality Control:

    • GC-MS: Confirm the mass of the mono-acylated product. The Laduron protocol typically yields >92% GC purity prior to any column chromatography[2].

    • 1H-NMR: Verify the chemical shift of the protons adjacent to the

      
       amine, which will shift downfield due to the electron-withdrawing effect of the newly installed carbamate.
      

Quantitative Comparison of Selective Protection Strategies

The following table summarizes the expected outcomes and optimal use cases for the strategies discussed, allowing researchers to select the most appropriate method based on their target and scale.

StrategyTarget AmineReagent SystemSelectivity RatioTypical YieldScalability & Notes
Kinetic Protection

Amine
Boc

O / Dioxane / H

O
> 95:575 - 85%High. Requires large excess of diamine; best for cheap, commercially available starting materials.
Temporary Masking

Amine
MIBK / Na

CO

/ Boc

O
> 99:180 - 92%Very High. Excellent for large-scale API synthesis; avoids expensive chromatography.
Enamine H-Bonding

Amine
Dde-OH / EtOH> 98:285 - 95%Medium. Highly selective but Dde-OH is expensive; ideal for solid-phase peptide synthesis (SPPS).
Schiff Base (Classic)

Amine
Benzaldehyde / Boc

O
~ 90:1060 - 75%Low/Medium. Prone to over-alkylation and requires harsh acidic hydrolysis compared to MIBK.

References

  • Laduron, F., Tamborowski, V., Moens, L., Horváth, A., De Smaele, D., & Leurs, S. "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines." Organic Process Research & Development, 2005, 9(1), 102–104. URL: [Link]

  • Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines. N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990, 20(17), 2559-2564. URL: [Link]

  • Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. "A novel class of amine protecting group removable by mild nucleophilic cleavage." J. Chem. Soc., Chem. Commun., 1993, 778-779. URL: [Link]

  • Klenner, M. A., et al. "Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers." Molecules, 2021, 26(23), 7150. URL: [Link]

Sources

Synthesis of beta-blocker analogs using 3-methylbutane-1,3-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Novel Synthetic Pathway for Beta-Blocker Analogs Utilizing 3-Methylbutane-1,3-diamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in cardiovascular medicine.[1] The continuous pursuit of agents with improved selectivity, better side-effect profiles, and novel pharmacokinetic properties necessitates the exploration of new synthetic scaffolds. This application note details a robust and adaptable protocol for the synthesis of novel beta-blocker analogs by incorporating a unique diamine building block: 3-methylbutane-1,3-diamine. We present a step-by-step methodology, from the synthesis of the requisite epoxide intermediate to the final nucleophilic substitution and purification. Furthermore, we provide comprehensive guidelines for the structural and purity analysis of the final compounds, underpinned by a discussion of the scientific rationale for key experimental choices. This guide is intended to empower researchers to explore a new chemical space in beta-blocker development, leveraging the unique structural features of the 1,3-diamine moiety to potentially modulate receptor binding and physicochemical properties.

Introduction: Expanding the Beta-Blocker Arsenal

First introduced in the 1960s, beta-blockers have revolutionized the management of cardiovascular diseases such as hypertension, angina, and arrhythmias by competitively inhibiting the effects of catecholamines at β-adrenergic receptors.[1][2][3] The therapeutic efficacy of most beta-blockers resides primarily in the (S)-enantiomer, making stereoselectivity a critical consideration in their synthesis.[2][4]

The classical beta-blocker structure consists of an aryloxypropanolamine moiety.[1][2] While highly effective, this core structure leaves ample room for modification to fine-tune pharmacological activity. The development of new analogs is driven by the desire to achieve greater receptor selectivity (e.g., β1-selectivity to minimize bronchoconstriction side effects) and to introduce additional beneficial properties, such as vasodilation.[2][3]

This protocol introduces 3-methylbutane-1,3-diamine as a novel nucleophilic component in beta-blocker synthesis. The rationale for its selection is twofold:

  • Structural Novelty: The gem-dimethyl group and the 1,3-diamine spacing offer a unique steric and electronic profile compared to the commonly used isopropylamine or tert-butylamine moieties.

  • Modulation of Physicochemical Properties: The presence of a primary and a tertiary amine introduces a second basic center, which can significantly alter the compound's pKa, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides the foundational methodology to synthesize and analyze these novel analogs, opening a new avenue for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis follows a convergent two-step pathway, a well-established and efficient strategy for aryloxypropanolamine compounds.[1] The first step involves the formation of a glycidyl ether intermediate from a selected aromatic precursor. The second, and key, step is the regioselective ring-opening of this epoxide by the 3-methylbutane-1,3-diamine derivative.

Synthesis_Workflow cluster_0 PART 1: Epoxide Synthesis cluster_1 PART 2: Nucleophilic Addition cluster_2 PART 3: Purification & Analysis Aromatic Aromatic Precursor (e.g., 1-Naphthol) Epoxide Glycidyl Ether Intermediate Aromatic->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Epoxide Final_Analog Target Beta-Blocker Analog Epoxide->Final_Analog Epoxide Ring-Opening (SN2 Reaction) Diamine 3-Methylbutane-1,3-diamine Diamine->Final_Analog Solvent Solvent (e.g., Methanol) Solvent->Final_Analog Purification Purification (Column Chromatography) Final_Analog->Purification Analysis Characterization (NMR, MS, HPLC, FT-IR) Purification->Analysis

Caption: General workflow for the synthesis of beta-blocker analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

Causality: This is a classic Williamson ether synthesis.[1] 1-Naphthol is used here as a representative aromatic precursor, analogous to the synthesis of Propranolol.[1] A weak base like potassium carbonate is sufficient to deprotonate the phenol, and acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. Refluxing ensures an adequate reaction rate.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 250 mL round-bottom flask, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add epichlorohydrin (1.2 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The disappearance of the 1-naphthol spot indicates completion.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove unreacted naphthol, water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude glycidyl ether.

  • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure epoxide as a colorless oil.

Protocol 2: Synthesis of the Beta-Blocker Analog via Epoxide Ring-Opening

Causality: The core of the synthesis is the Sₙ2 ring-opening of the epoxide by the amine.[2] The primary amine of 3-methylbutane-1,3-diamine is sterically less hindered and more nucleophilic than the tertiary amine, leading to a regioselective attack at the less substituted carbon of the epoxide ring. Methanol is a suitable protic solvent that can facilitate the reaction without competing as a nucleophile. A slight excess of the diamine is used to drive the reaction to completion and minimize the formation of dialkylated byproducts.

Materials:

  • 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (from Protocol 1)

  • 3-Methylbutane-1,3-diamine[5]

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the glycidyl ether intermediate (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Add 3-methylbutane-1,3-diamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (e.g., mobile phase 9:1 DCM:Methanol with 1% triethylamine) until the epoxide spot disappears.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in DCM (75 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final analog by flash column chromatography on silica gel, typically using a DCM/Methanol gradient containing a small amount (0.5-1%) of triethylamine to prevent the basic amine product from streaking on the acidic silica.

Characterization and Analysis

Validating the structure and purity of the synthesized analog is a critical, self-validating step in the protocol.

Analytical Techniques:
  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. Key signals to identify include the aromatic protons, the protons of the propanolamine backbone, and the characteristic signals from the 3-methylbutane-1,3-diamine moiety.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.[6][7] Techniques like Electrospray Ionization (ESI) are well-suited for these polar molecules.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as O-H and N-H stretches (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches (~1250 cm⁻¹).[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the final purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

Hypothetical Characterization Data Summary
Analysis Expected Result for Naphthyl Analog Purpose
¹H NMR Complex multiplets in aromatic region (7-8.5 ppm), characteristic methine proton (-CH(OH)-) around 4.2 ppm, signals for the diamine side chain including a singlet for the gem-dimethyl group.Structural Confirmation
¹³C NMR Signals for aromatic carbons, carbons of the propanolamine backbone (~50-75 ppm), and carbons of the diamine side chain.Structural Confirmation
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for the naphthyl analog: C₂₁H₃₀N₂O₂ = 358.48 g/mol , expect m/z ≈ 359.2).Molecular Weight Verification
FT-IR Broad peak ~3300 cm⁻¹ (O-H, N-H), ~3050 cm⁻¹ (Ar C-H), ~2960 cm⁻¹ (Aliphatic C-H), ~1240 cm⁻¹ (Aryl Ether C-O).Functional Group Identification
HPLC Purity >95% peak areaQuantify Purity

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Epoxide Formation (Protocol 1) Insufficient reaction time or temperature. Inactive base (hygroscopic).Increase reflux time to 24 hours. Ensure K₂CO₃ is freshly dried before use.
Low Yield in Ring-Opening (Protocol 2) Steric hindrance. Side reactions (e.g., polymerization of epoxide).Increase reaction temperature to 40-50°C. Consider using a more polar solvent like ethanol or isopropanol.
Multiple Products in Ring-Opening Reaction at the tertiary amine. Dialkylation of the diamine.The primary amine is significantly more reactive; this is unlikely to be a major issue. Ensure no more than a slight excess (1.2 eq) of the diamine is used to minimize dialkylation.
Product Streaking on TLC/Column Basic amine product interacting with acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the mobile phase to neutralize active sites on the silica.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and characterization of novel beta-blocker analogs using 3-methylbutane-1,3-diamine. By explaining the causality behind the chosen reagents and conditions, this guide serves not just as a protocol but as an educational tool for researchers. The described workflow is robust and can be adapted to a wide variety of aromatic precursors, enabling the systematic exploration of new chemical entities in the field of cardiovascular drug discovery. The rigorous analytical methods described ensure the trustworthiness and validity of the experimental outcomes.

References

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed.
  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Publishing.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry - ACS Publications.
  • Discovery and development of beta-blockers. Wikipedia.
  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. PMC.
  • COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Polish Pharmaceutical Society.
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.
  • Spectroscopic Determination of Two Beta-Blockers – Atenolol and Propanolol by Oxidative Derivatization Using Potassium Permangan. SciSpace.
  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation.
  • Spectroscopic Analysis of Beta-Blockers. Scribd.
  • Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. ASJP.
  • Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. JMPS.
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Semantic Scholar.
  • Determination of the beta-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the alpha-cleavage fragment (m/z 72). ResearchGate.
  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI.
  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
  • Pharmacology of Beta-Blockers. News-Medical.net.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • 3-Methylbutane-1,3-diamine. PubChem.
  • (R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthetic methods for 1,3-diamines. ResearchGate.
  • 1,3-diamine synthesis by amination. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Methylation of 3-Methylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that achieving high yields in specific chemical transformations is paramount to the success of your research and development efforts. The methylation of 3-methylbutane-1,3-diamine, while seemingly straightforward, presents unique challenges due to the presence of two primary amine groups with differing steric environments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and maximize your product yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the methylation of 3-methylbutane-1,3-diamine. We will focus on the most reliable and scalable methods: the Eschweiler-Clarke reaction and reductive amination.

Issue 1: Low Overall Yield (<50%)

A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Possible Cause & Explanation Recommended Action & Protocol
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or inadequate reagent stoichiometry.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting material spot/peak is no longer visible. 2. Optimize Temperature: For the Eschweiler-Clarke reaction, a temperature of 80-100 °C is typically required to drive the reaction to completion. For reductive amination with NaBH₄, initial imine formation may be performed at room temperature, followed by cooling to 0-5 °C before adding the reducing agent to control exothermicity. 3. Adjust Stoichiometry: Ensure a sufficient excess of the methylating agents is used. See the table below for recommended starting ratios.
Product Loss During Workup: The methylated diamine product may be partially soluble in the aqueous phase, especially if the pH is not optimal during extraction.1. pH Adjustment: Before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), basify the aqueous layer to a pH > 12 using 2-4 M NaOH. This ensures the diamine is in its free base form, maximizing its partitioning into the organic phase. 2. Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and can significantly improve the extraction efficiency of water-soluble amines.
Side Reactions: Competing side reactions, such as the formation of formamides in the Eschweiler-Clarke reaction, can consume starting material and reduce the yield of the desired product.Ensure Formic Acid is in Excess: In the Eschweiler-Clarke reaction, formic acid acts as both a catalyst and the reducing agent. A stoichiometric deficiency can lead to the accumulation of stable formamide intermediates. A molar excess of at least 2-3 equivalents over formaldehyde is recommended.
MethodReagentEquivalents (per mole of diamine)Rationale
Eschweiler-ClarkeFormaldehyde (37% aq.)4.4 - 5.0To ensure complete methylation of both amine groups.
Formic Acid (>85%)5.0 - 6.0Acts as the reducing agent; excess drives the reaction to completion.
Reductive AminationFormaldehyde (37% aq.)4.4 - 5.0Forms the iminium ion intermediate.
Sodium Borohydride (NaBH₄)2.5 - 3.0A robust reducing agent. Stoichiometry accounts for both imines and potential reaction with solvent.
Issue 2: Incomplete Methylation (Mixture of Mono-, Di-, Tri-, and Tetra-methylated Products)

Achieving complete N,N,N',N'-tetramethylation is often the goal. A mix of products indicates a lack of reaction driving force.

Possible Cause & Explanation Recommended Action & Protocol
Steric Hindrance: The tertiary amine at position 3 is sterically more hindered than the primary amine at position 1. The final methylation steps may be kinetically slower.1. Increase Reaction Temperature and Time: As discussed in Issue 1, providing more thermal energy and a longer reaction duration can help overcome the activation energy barrier for the more hindered sites. 2. Re-subject the Product Mixture to Reaction Conditions: After an initial workup, the isolated mixture of partially methylated amines can be subjected to the methylation conditions a second time to drive the reaction towards the fully methylated product.
Insufficient Reagent: The amount of formaldehyde or formic acid/reducing agent was insufficient to fully methylate both diamine centers.Review and Adjust Stoichiometry: Refer to Table 1. For a complete reaction, a significant excess of the methylating agents is crucial.

Caption: Troubleshooting workflow for incomplete methylation.

Frequently Asked Questions (FAQs)

Q1: Which methylation method is better for 3-methylbutane-1,3-diamine: Eschweiler-Clarke or reductive amination?

Both methods are excellent choices for achieving high yields of N,N,N',N'-tetramethyl-3-methylbutane-1,3-diamine. The Eschweiler-Clarke reaction is often preferred in industrial settings due to the low cost of reagents (formaldehyde and formic acid). It is a one-pot reaction that is relatively simple to perform. Reductive amination offers more flexibility in the choice of reducing agent (e.g., NaBH₄, NaBH(OAc)₃), which can be beneficial if the substrate is sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction. For this specific substrate, both should be effective.

Q2: Why is using methyl iodide or dimethyl sulfate not recommended for achieving a high yield of the tetramethylated product?

While powerful methylating agents, methyl iodide and dimethyl sulfate are highly reactive and difficult to control. They react via an Sₙ2 mechanism, and the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. This leads to a high propensity for over-methylation, forming quaternary ammonium salts. Controlling the reaction to stop precisely at the tertiary amine stage on both ends of a diamine is exceptionally challenging and typically results in a complex product mixture and lower yields of the desired product. Furthermore, these reagents are significantly more toxic and require more stringent handling procedures.

G cluster_0 Controlled Methylation cluster_1 Uncontrolled Methylation A Primary Amine B Tertiary Amine A->B Eschweiler-Clarke or Reductive Amination C Primary Amine D Tertiary Amine C->D MeI or Me2SO4 E Quaternary Ammonium Salt D->E MeI or Me2SO4 (Fast, difficult to stop)

Caption: Pathways for amine methylation.

Q3: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide). The starting diamine will have a low Rf value (it will stick to the silica). As methylation proceeds, the product will become less polar and have a higher Rf value. The reaction is complete when the starting material spot is gone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to see the relative ratios of starting material and the various methylated intermediates and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the final product structure. The disappearance of the N-H protons and the appearance of a singlet for the N-methyl groups (typically around 2.2-2.5 ppm) are clear indicators of successful methylation.

Q4: What is the mechanism of the Eschweiler-Clarke reaction?

The Eschweiler-Clarke reaction involves two main stages:

  • Iminium Ion Formation: The amine first reacts with formaldehyde to form an iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a methyl group and releasing carbon dioxide. This process repeats until the tertiary amine is formed. The formation of a stable CO₂ byproduct helps to drive the reaction to completion.

G A R-NH₂ C [R-N⁺H=CH₂] A->C + B CH₂O B->C + E R-NHCH₃ C->E + HCOOH D HCOOH D->E + F CO₂ E->F + CO₂ + H₂O

Preventing bis-alkylation during N1-selective synthesis of diamines

Author: BenchChem Technical Support Team. Date: March 2026

The Kinetic Challenge: Why "Runaway" Alkylation Occurs

Before troubleshooting, it is critical to understand the mechanism driving the failure mode. The alkylation of a symmetric diamine (e.g., piperazine, ethylenediamine) with an alkyl halide is governed by a counter-intuitive kinetic reality: The product is often more reactive than the starting material.

  • The Inductive Effect: When a primary amine (

    
    ) is alkylated to a secondary amine (
    
    
    
    ), the electron-donating alkyl group increases the electron density on the nitrogen.
  • Nucleophilicity Surge: This secondary amine becomes a stronger nucleophile than the primary amine precursor.[1]

  • The Result: In a 1:1 stoichiometric reaction, the alkylating agent preferentially reacts with the newly formed product rather than the remaining starting material, leading to a statistical mixture of unreacted diamine, mono-alkylated product, and bis-alkylated byproduct (often in a 1:2:1 ratio).

Strategic Modules & Protocols

Module A: Thermodynamic Control (The "High Dilution" Strategy)

Best for: Inexpensive diamines (e.g., ethylenediamine, piperazine) where waste is acceptable.

Theory: By flooding the reaction with a massive excess of diamine, you statistically force the alkylating agent to encounter unreacted starting material rather than the product.

Protocol:

  • Stoichiometry: Use 5 to 10 equivalents of the diamine relative to the electrophile (alkyl halide).

  • Solvent: Dissolve diamine in a polar aprotic solvent (DCM or Acetonitrile) to ensure homogeneity.

  • Addition: Add the electrophile dropwise over 60 minutes at

    
    . High dilution of the electrophile is key.
    
  • Workup: Because the diamine is in large excess, it can often be removed by aqueous extraction (if water-soluble) or distillation (if volatile).

Module B: The "Salt-Bridge" Protection Strategy (Boc-Protection)

Best for: Precious diamines or when high purity is required.

Theory: Instead of relying on statistics, this method uses pH manipulation to "deactivate" one nitrogen atom. By adding exactly one equivalent of acid, you create a statistical mixture where the dominant species capable of reacting with a hydrophobic protecting group (like


) is the mono-protonated diamine.

Protocol (The "Ha Procedure"):

  • Protonation: Dissolve diamine (10 mmol) in MeOH. Add HCl (10 mmol, 1.0 eq) or TMSCl (1.0 eq) dropwise. Stir for 20 min.

    • Mechanism:[2][3][4] This forms a statistical distribution, but the mono-salt is often the major species available for reaction at the interface or in solution equilibrium.

  • Protection: Add

    
     (10 mmol) in MeOH.
    
  • Neutralization: After 1 hour, remove solvent, wash with ether (removes di-Boc), then basify aqueous layer (pH > 12) and extract with DCM.[5][6]

  • Alkylation: Perform the alkylation on the Mono-Boc protected amine.

  • Deprotection: Remove Boc with TFA/DCM.

Module C: The "Cesium Effect" (Direct Selective Alkylation)

Best for: Direct alkylation without protection steps.

Theory: Cesium hydroxide (


) promotes mono-alkylation through a specific surface-mediated effect and the large ionic radius of Cesium, which facilitates the formation of a mono-alkylated complex that is less prone to further reaction compared to smaller counter-ions like Sodium or Potassium.

Protocol (Salvatore-Jung Method):

  • Setup: Flame-dry glassware. Add 4Å molecular sieves (activated).

  • Reagents: Suspend

    
     (1.2 eq) in DMF.
    
  • Reaction: Add diamine (1.0 eq) and alkyl halide (1.0 eq).

  • Conditions: Stir at room temperature. The unique basicity and solubility profile of CsOH in DMF suppresses over-alkylation (typically 9:1 selectivity).

Troubleshooting Guide (FAQ)

Q1: I am using the "High Dilution" method, but I still see 15-20% bis-alkylation. Why?

  • Diagnosis: Your addition rate is likely too fast, or your mixing is inefficient.

  • Fix:

    • Increase the diamine equivalents from 5x to 10x.

    • Use a syringe pump to add the alkyl halide over 2-4 hours.

    • Ensure vigorous stirring (high RPM) to prevent localized "hotspots" of high electrophile concentration.

Q2: My diamine is insoluble in DCM/Acetonitrile. Can I use Methanol?

  • Diagnosis: Protic solvents like Methanol can solvate the nucleophile well, but they also solvate the leaving group and can reduce the rate of

    
     reactions via hydrogen bonding.
    
  • Fix: Yes, but be aware that reaction times may increase. For the "Salt-Bridge" (Boc) method, Methanol is actually the required solvent. For direct alkylation, try DMF or DMSO if solubility is an issue.

Q3: The "Cesium" method is too expensive for my scale (1kg). What is the alternative?

  • Diagnosis: Cesium salts are costly.

  • Fix: Switch to Reductive Amination .

    • React your diamine with the corresponding aldehyde (instead of alkyl halide) to form an imine.

    • Because imine formation is a discrete step, you can form the mono-imine selectively (or separate it) before the reduction step.

    • Reduce with

      
       or 
      
      
      
      .[1] This bypasses the "nucleophilicity surge" problem of direct alkylation entirely.

Q4: Can I use solid-phase synthesis to prevent bis-alkylation?

  • Diagnosis: Yes, this is the "Site Isolation" technique.

  • Fix:

    • Load the diamine onto a Trityl-chloride resin (or 2-Chlorotrityl chloride resin). The steric bulk of the resin usually prevents the second nitrogen from binding (if loading is controlled).

    • The free nitrogen is now the only available nucleophile.

    • Perform alkylation on the solid phase.[7]

    • Cleave the product. This guarantees mono-selectivity but is expensive and low-throughput.

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on substrate cost and available equipment.

G Start Start: N1-Selective Synthesis CheckCost Is the Diamine Expensive? Start->CheckCost CheckScale Is the Scale > 100g? CheckCost->CheckScale No (Cheap) CheckEquipment Access to Solid Phase Resin? CheckCost->CheckEquipment Yes (Expensive) Method_Excess Method A: High Dilution (10 eq. Diamine) CheckScale->Method_Excess No (Small Scale) Method_Reductive Method D: Reductive Amination (Aldehyde + Reductant) CheckScale->Method_Reductive Yes (Large Scale) Method_Boc Method B: Mono-Boc Protection (Ha Protocol) CheckEquipment->Method_Boc No Method_Cesium Method C: Cesium Hydroxide (Direct Alkylation) CheckEquipment->Method_Cesium No (Alt) CheckEquipment->Method_Cesium High Selectivity Needed

Caption: Decision Matrix for selecting the optimal mono-alkylation strategy based on substrate value and scale.

Quantitative Comparison of Methods

FeatureHigh Dilution (Excess)Mono-Boc ProtectionCesium HydroxideReductive Amination
Selectivity Moderate (80-90%)High (>95%)High (>90%)Very High (>98%)
Atom Economy Poor (Wasteful)Moderate (Steps)GoodGood
Step Count 1 Step3 Steps (Protect/React/Deprotect)1 Step2 Steps (One Pot)
Cost LowMediumHigh (Cs salts)Low/Medium
Key Risk Separation of excess diamineLoss of product during workupMoisture sensitivityOver-reduction (rare)

References

  • Salvatore, R. N., et al. (1999).[8] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[8][9][10][11] Organic Letters, 1(11), 1893–1896.

  • Ha, H.-J., et al. (2007).[12][13] "Selective Mono-BOC Protection of Diamines." Synthetic Communications, 37(5), 737–742. [13]

  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[4][5][12][13][14] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564.

  • Appella, D. H., et al. (1999). "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides." Journal of the American Chemical Society.

Sources

Technical Support Center: Resolution and Assignment of N1- vs. N3-Methyl Regioisomers in Heterocyclic Diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The alkylation of unsymmetrical heterocyclic diamines (such as imidazoles, pyrimidines, and pyrazoles) is a notorious bottleneck in medicinal chemistry. Standard electrophilic methylation typically proceeds through an ambident anion intermediate, yielding a stubborn mixture of N1-methyl and N3-methyl regioisomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control, assign, and separate these challenging mixtures.

Causality and Mechanistic Insights (FAQ)

Q: Why does standard methylation yield a mixture, and what determines the N1:N3 ratio? A: The deprotonation of an unsymmetrical heterocyclic diamine creates an ambident anion. Standard electrophilic methylation (e.g., using methyl iodide or dimethyl sulfate) is governed by the Curtin-Hammett principle. The reaction typically favors the less sterically hindered nitrogen, yielding it as the major thermodynamic product. The sterically hindered isomer (often N1 in substituted imidazoles) forms as the minor kinetic product. Without directing groups, non-enzymatic alkylation affords an essentially equal or difficult-to-separate mixture of regioisomers[1].

Q: How can I force the reaction to yield the sterically hindered N1-methyl isomer? A: You must bypass the standard ambident anion intermediate. This can be achieved through transient protection or biocatalysis. Installing a bulky protecting group (like Boc or Trityl) at the less hindered N3 position directs subsequent methylation exclusively to the N1 position. Following in situ deprotection, you obtain the pure N1-regioisomer[2]. Alternatively, engineered methyltransferases (e.g., acl-MT cascades) have been recently developed to enable highly regiodivergent and regioselective N-methylation without the need for protecting groups[1].

Q: How do I definitively assign the N1 vs. N3 regioisomer analytically? A: 1D


H NMR is insufficient because the N1 and N3 methyl groups often differ by less than 0.1 ppm, making them prone to misassignment. A self-validating protocol requires 2D NMR:
  • NOESY/ROESY: Look for through-space correlations between the N-methyl protons and the adjacent ring protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for 3-bond (

    
    ) scalar couplings from the N-methyl protons to the adjacent ring carbons. By mapping these carbons back to the ring protons via HSQC, you can unequivocally distinguish the N1 position (which couples to C2 and C5) from the N3 position (which couples to C2 and C4).
    

Pathway SM Unsymmetrical Heterocyclic Diamine Base Deprotonation (Base) SM->Base Anion Ambident Anion Intermediate Base->Anion MeI Electrophile (e.g., MeI) Anion->MeI N1 N1-Methyl Regioisomer (Sterically Hindered) MeI->N1 Kinetic Control N3 N3-Methyl Regioisomer (Thermodynamic) MeI->N3 Thermodynamic Control

Mechanistic pathway of ambident diamine N-methylation.

Troubleshooting Guide: Chromatographic Separation

Issue: Co-elution and severe peak tailing on Normal Phase Silica Gel. Cause: Both regioisomers possess basic lone pairs that undergo secondary ion-exchange interactions with the acidic silanol (Si-OH) groups on bare silica. Because their dipole moments and polarities are nearly identical, these secondary interactions dominate the separation, causing broad, overlapping peaks. Solutions:

  • Mobile Phase Modification: Add 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH

    
    OH) to your organic mobile phase (e.g., DCM/MeOH). TEA acts as a sacrificial base, dynamically coating the acidic silanols and restricting the diamines to pure partition chromatography.
    
  • Stationary Phase Swap: Switch from acidic silica to basic alumina, which eliminates the silanol interaction entirely.

  • Orthogonal Techniques: If normal phase fails, transition to Reverse-Phase HPLC (RP-HPLC) at a high pH (e.g., 10 mM Ammonium Bicarbonate buffer at pH 9.5). This ensures the diamines are fully deprotonated and neutral, maximizing hydrophobic interactions with the C18 phase.

DecisionTree Start Isomer Mixture Co-eluting on Silica Mod Add 1% TEA/NH4OH to Mobile Phase Start->Mod Check1 Resolution > 1.5? Mod->Check1 Success1 Proceed with Flash Chromatography Check1->Success1 Yes RP Switch to RP-HPLC (C18, Basic pH) Check1->RP No Check2 Resolution > 1.5? RP->Check2 Success2 Proceed with Prep-HPLC Check2->Success2 Yes SFC Switch to Chiral/Achiral SFC (CO2 + MeOH/DEA) Check2->SFC No Success3 Proceed with Prep-SFC SFC->Success3

Troubleshooting decision tree for separating N1/N3 regioisomers.

Quantitative Comparison of Separation Strategies

The following table summarizes the expected performance of various chromatographic techniques when applied to N1/N3 diamine regioisomers.

Separation TechniqueStationary PhaseMobile Phase / AdditiveTypical Resolution (

)
RecoveryTailing Factor
Normal Phase (Standard) Bare SilicaDCM / MeOH (None)< 1.0Low> 2.0
Normal Phase (Modified) Bare SilicaDCM / MeOH + 1% TEA1.2 - 1.5Medium1.2 - 1.5
RP-HPLC (High pH) C18 / Hybrid SilicaMeCN / 10 mM NH

HCO

(pH 9.5)
> 1.5High< 1.2
SFC (Supercritical Fluid) 2-Ethylpyridine / DiolCO

/ MeOH + 0.2% DEA
> 2.0Very High< 1.1

Experimental Protocols

Protocol A: Regioselective Synthesis via Transient Protection

This self-validating protocol forces methylation at the sterically hindered nitrogen by temporarily blocking the more reactive site[2].

  • Protection: Dissolve the unsymmetrical diamine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours to selectively protect the less hindered nitrogen (N3).
    
  • Alkylation: Cool the reaction mixture to 0 °C. Add Methyl Trifluoromethanesulfonate (MeOTf, 1.2 eq) dropwise. The presence of the Boc group forces the electrophilic attack exclusively at the sterically hindered N1 position.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) directly to the reaction flask (one-pot). Stir for 4 hours at room temperature to cleave the Boc group.

  • Workup: Concentrate the mixture under reduced pressure, neutralize carefully with saturated aqueous NaHCO

    
    , and extract with Ethyl Acetate. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the sterically hindered N1-methyl regioisomer with >20:1 regioselectivity.
Protocol B: Preparative SFC Separation Workflow

When synthetic regiocontrol is impossible, Supercritical Fluid Chromatography (SFC) is the gold standard for isolating basic regioisomers without aqueous workup.

  • Sample Preparation: Dissolve the crude N1/N3 regioisomer mixture in pure Methanol at a concentration of 50 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Column Selection: Equip the preparative SFC system with a 2-Ethylpyridine (2-EP) stationary phase column (ideal for retaining and resolving basic amines via hydrogen bonding and dipole interactions).

  • Method Parameters:

    • Mobile Phase: Supercritical CO

      
      .
      
    • Co-solvent: Methanol containing 0.2% Diethylamine (DEA) to suppress ionization.

    • Gradient: 5% to 40% Co-solvent over 10 minutes.

    • System Backpressure: 120 bar.

    • Column Temperature: 40 °C.

  • Collection: Monitor UV absorbance at 254 nm. Collect fractions based on threshold triggering. The less polar isomer (typically the sterically shielded N1-methyl isomer) will elute first.

References

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles Source: Angewandte Chemie International Edition (2022) URL:[Link]

  • Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study Source: ACS Publications / Journal of Medicinal Chemistry (2021) URL:[Link]

Sources

Optimizing reaction conditions for cyclization with N1,3-Dimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclization of N1,3-Dimethylbutane-1,3-diamine

System Definition & Reaction Scope

User Query: I am attempting to cyclize N1,3-Dimethylbutane-1,3-diamine. What are the optimal conditions to maximize yield and minimize oligomerization?

Technical Assessment: Your substrate, N1,3-Dimethylbutane-1,3-diamine (likely N-methyl-3-methylbutane-1,3-diamine or a related isomer), presents a specific challenge: it is an asymmetric 1,3-diamine . Unlike 1,2-diamines which readily form stable 5-membered imidazolidines, 1,3-diamines form 6-membered rings (hexahydropyrimidines).[1]

  • Thermodynamic Challenge: 6-membered ring formation is entropically less favored than 5-membered rings.[1]

  • Steric Challenge: The methyl substituents (N-methyl and backbone methyl) introduce steric strain, potentially slowing the ring-closure step and favoring intermolecular reactions (oligomerization).

  • Target Scaffolds:

    • Hexahydropyrimidines: Reaction with aldehydes/ketones.[2][3]

    • Cyclic Ureas (2-Pyrimidinones): Reaction with carbonic acid derivatives (CDI, Phosgene, Urea).

Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium points for the cyclization with an aldehyde (e.g., Formaldehyde/Paraformaldehyde).

CyclizationPathway cluster_conditions Critical Control Points Substrate N1,3-Dimethylbutane- 1,3-diamine Intermediate1 Hemiaminal Intermediate Substrate->Intermediate1 + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Imine Imine/Iminium Species Intermediate1->Imine - H2O (Slow Step) Product Hexahydropyrimidine (Cyclized) Imine->Product Ring Closure (Intramolecular) Oligomer Linear Oligomers (Side Product) Imine->Oligomer Intermolecular Attack (High Conc.) Product->Imine + H2O (Hydrolysis)

Figure 1: Mechanistic pathway for 1,3-diamine cyclization.[4] Note the reversibility of the ring closure in the presence of water.

Optimized Experimental Protocols

Protocol A: Hexahydropyrimidine Synthesis (Condensation)

Target: Formation of the saturated 6-membered ring using Paraformaldehyde or Benzaldehyde.

ParameterRecommended ConditionRationale
Solvent Toluene or Methanol Toluene allows for azeotropic water removal (Dean-Stark). Methanol is preferred if using molecular sieves at lower temps.
Concentration 0.05 M - 0.1 M (High Dilution)CRITICAL: 1,3-cyclization is slower than 1,2. High dilution favors intramolecular cyclization over intermolecular oligomerization.
Water Removal 4Å Molecular Sieves or Dean-Stark The reaction produces water. Failure to remove it drives the equilibrium back to the open-chain diamine (hydrolysis).
Temperature Reflux (110°C) or RT with Sieves Heat is required to overcome the activation energy of the 6-endo-trig/6-exo-tet closure.
Catalyst None or p-TsOH (1-5 mol%) Usually proceeds without acid. If the aldehyde is unreactive, mild acid catalysis helps, but avoid protonating the amine.

Step-by-Step Workflow:

  • Dissolve N1,3-Dimethylbutane-1,3-diamine (1.0 equiv) in Toluene (0.1 M).

  • Add Paraformaldehyde (1.05 equiv).

  • Attach a Dean-Stark trap filled with toluene.

  • Reflux for 4–6 hours until water evolution ceases.

  • Cool and concentrate in vacuo.

  • Purification: Distillation is preferred over silica chromatography, as silica is acidic and can hydrolyze the product back to the diamine.

Protocol B: Cyclic Urea Synthesis (Carbonylation)

Target: Formation of 1,3-dimethyl-tetrahydro-2-pyrimidinone derivative.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) is superior to phosgene for safety and yield in this specific steric context.

  • Solvent: THF or Dichloromethane (DCM).

  • Conditions: 0°C

    
     RT, under Nitrogen/Argon.
    
  • Note: This reaction is irreversible, unlike the aldehyde condensation.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion by NMR, but the starting material is consumed. Where is my product?

  • Diagnosis: You likely formed linear oligomers or aminals rather than the cyclic product. This happens if the reaction concentration is too high.

  • Solution:

    • Dilute the reaction: Reduce concentration to <0.05 M.

    • Slow Addition: Add the aldehyde dropwise to the diamine solution (or vice versa) to keep the instantaneous concentration of the intermediate low.

    • Check NMR Solvent: If using

      
      , acidic impurities in the chloroform can hydrolyze your product in the NMR tube. Use 
      
      
      
      (Benzene-d6) or neutralize your
      
      
      with basic alumina.

Q2: The product decomposes on the silica column.

  • Diagnosis: Hexahydropyrimidines are acid-sensitive acetals/aminals. Silica gel is slightly acidic (

    
    ).
    
  • Solution:

    • Pre-treat Silica: Flush the column with 1-2% Triethylamine (TEA) in Hexanes before loading.

    • Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification.

    • Distillation: If the molecule is stable and volatile, Kugelrohr distillation is the cleanest method.

Q3: The reaction stalls at 80% conversion.

  • Diagnosis: Water accumulation has established an equilibrium.

  • Solution:

    • Desiccant Upgrade: If using

      
      , switch to activated 4Å Molecular Sieves .
      
    • Azeotrope: Ensure vigorous reflux in Toluene/Benzene to physically remove water.

    • Reagent Stoichiometry: Use a slight excess of the aldehyde (1.1–1.2 equiv) to push the equilibrium (Le Chatelier’s principle).

Q4: How does the N-methyl group affect the reaction compared to a standard primary diamine?

  • Insight: The

    
    -methyl group makes that nitrogen a secondary amine.
    
    • Nucleophilicity: It is more nucleophilic than the primary amine (electronic effect) but more sterically hindered.

    • Regioselectivity: The secondary amine will likely attack the aldehyde first to form the iminium ion, followed by ring closure by the primary amine.

    • Rate: Expect the reaction to be slightly slower than propane-1,3-diamine due to the steric bulk of the methyls on the backbone and nitrogen. Increase reaction time by 20-30%.

FAQ: Advanced Mechanistic Insights

Q: Can I use this diamine to make a cyclic guanidine? A: Yes. Reacting N1,3-Dimethylbutane-1,3-diamine with cyanogen bromide (BrCN) or an isothiouronium salt will yield the cyclic guanidine. This is often a more stable ring system than the hexahydropyrimidine due to resonance stabilization.

Q: Why is the "Butane" backbone harder to cyclize than "Propane"? A: The "Thorpe-Ingold Effect" (gem-dimethyl effect) usually accelerates cyclization. However, if your "N1,3-Dimethylbutane" implies a methyl on the backbone carbon (creating a chiral center), it introduces conformational constraints. If the methyl group prefers an equatorial position, it might lock the chain in a conformation that is anti to cyclization. Heating is essential to access the reactive conformer.

Q: Is the product air-stable? A: Hexahydropyrimidines are generally prone to oxidation (to tetrahydropyrimidines) and hydrolysis (by atmospheric moisture). Store under Argon at -20°C. Cyclic Ureas (from Protocol B) are air-stable solids.

References

  • Zerrouki, A., et al. (2023). "A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization." ResearchGate.[5]

  • Riebsomer, J. L., & Morey, G. H. (1950). "The Synthesis of Hexahydropyrimidines from 1,3-Diamines and Ketones or Aldehydes." The Journal of Organic Chemistry, 15(2), 245–248.

  • BenchChem Technical Guides. (2025). "Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines."

  • Organic Chemistry Portal. "Synthesis of 1,3-diamines and their application in heterocycle synthesis."

Sources

Technical Support Center: Troubleshooting Low Yields in Amide Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: AC-HIND-001 Subject: Overcoming Steric Barriers in Amide Bond Formation

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/HOBt or HBTU coupling failed, yielding recovered starting material or negligible product. When coupling sterically hindered amines (e.g., tert-butyl amines, N-methylated amino acids, or aniline derivatives with ortho substituents), the nucleophilic attack on the activated carbonyl is kinetically retarded. This delay allows competing pathways—such as hydrolysis, rearrangement, or guanidinylation—to dominate.

This guide moves beyond basic textbook chemistry to provide field-tested protocols for forcing difficult amide bonds.

Phase 1: Diagnostic & Triage

Q1: Is the reaction actually failing due to sterics, or is it a "false negative"? A: Before changing reagents, rule out these common silent killers:

  • Salt Forms: Is your amine a hydrochloride or trifluoroacetate salt? If you used exactly 1 equivalent of base (e.g., DIPEA), you have only neutralized the salt, leaving no free amine to react. Action: Ensure you have 3–4 equivalents of base relative to the amine salt.

  • Solubility: Hindered peptides often aggregate. If the reaction mixture turns into a gel, the reagents cannot diffuse. Action: Switch to "magic solvents" like NMP (N-methyl-2-pyrrolidone) or use chaotropic salts (LiCl) to break hydrogen bond networks.

Q2: I see a new spot on TLC/LCMS, but it’s not the product. What is it? A: If you are using uronium reagents (HATU, HBTU) and the reaction is slow (due to hindrance), the unreacted amine can attack the coupling reagent itself, forming a guanidinium byproduct .

  • Diagnosis: Check the mass spectrum. A mass of

    
     (for HATU) indicates guanidinylation.
    
  • Fix: Switch to a phosphonium reagent (PyAOP) or add the coupling reagent after pre-mixing the acid and base, ensuring the active ester forms before the amine sees the uronium salt.

Phase 2: Reagent Selection Strategy

For hindered substrates, the "gold standard" reagents differ from routine synthesis.[1] Use the table below to select the correct tool.

Comparative Analysis of High-Performance Reagents
Reagent ClassTop CandidateBest For...Critical "Pro-Tip"
Uronium HATU / COMU General hindered couplings; intramolecular cyclization.COMU is safer (non-explosive) and often superior to HATU for preventing epimerization.[2]
Phosphonium PyAOP N-methylated amines; slow reactions where HATU causes guanidinylation.Does not react with the amine to form guanidines; safe to use in excess.
Acid Fluoride TFFH / BTFFH Extremely hindered residues (e.g., Aib-Aib coupling).Acid fluorides are small electrophiles, minimizing steric clash compared to bulky active esters.
Anhydride T3P Scale-up; epimerization-sensitive substrates.[3][4][5]Byproducts are water-soluble (easy workup); often requires no additional additives.[5]
Acid Chloride Ghosez's Reagent The "Nuclear Option" when all else fails.Generates acid chlorides under neutral conditions; avoids harsh thionyl chloride acidity.
Phase 3: Decision Logic & Workflow

Use this decision tree to determine your next experimental step.

AmideCouplingLogic Start Start: Low Yield with Hindered Amine CheckSalt Check Amine Salt Form (Is base sufficient?) Start->CheckSalt IsSalt Adjust Base eq. CheckSalt->IsSalt No (Base < Salt) ReagentCheck Current Reagent? CheckSalt->ReagentCheck Yes (Base OK) Standard Using EDC/HBTU? ReagentCheck->Standard AlreadyHATU Using HATU/COMU? ReagentCheck->AlreadyHATU SwitchHATU Switch to HATU or COMU + HOAt/Oxyma Standard->SwitchHATU Guanidine Guanidinium Byproduct Observed? AlreadyHATU->Guanidine SwitchPyAOP Switch to PyAOP (No Guanidinylation) Guanidine->SwitchPyAOP Yes ExtremeSterics No Byproduct, just No Reaction? Guanidine->ExtremeSterics No AcidFluoride Method A: Acid Fluoride (TFFH) ExtremeSterics->AcidFluoride Ghosez Method B: Ghosez's Reagent (Acid Chloride) ExtremeSterics->Ghosez

Figure 1: Troubleshooting decision tree for selecting the appropriate coupling strategy based on failure mode.

Phase 4: Advanced Experimental Protocols

When standard methods fail, employ these specific high-power protocols.

Protocol A: The "Nuclear Option" (Ghosez’s Reagent)

Why this works: Sterically hindered amines struggle to attack the bulky active esters formed by HATU/HBTU. An acid chloride is a much smaller electrophile. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions, avoiding the acid-catalyzed degradation seen with thionyl chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Hindered Amine (1.1 equiv)

  • DIPEA or Collidine (2.0 – 3.0 equiv)

  • DCM or CHCl3 (Dry)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under Argon. Add Ghosez’s reagent dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. Monitor: Take a small aliquot, quench with methanol, and check LCMS for the methyl ester. If the ester is present, the acid chloride has formed.

  • Coupling: Add the hindered amine and the base (DIPEA) to the reaction mixture.

  • Reaction: Stir at room temperature (or reflux if necessary) for 12–24 hours.

  • Workup: Quench with water. The byproduct is an amide that is easily removed.

Protocol B: High-Efficiency HATU/HOAt Coupling

Why this works: HOAt (1-hydroxy-7-azabenzotriazole) creates an active ester that is more reactive than the standard HOBt ester due to the "neighboring group effect" of the pyridine nitrogen, which assists in amine approach.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) – Crucial additive for hindered systems.

  • Hindered Amine (1.0 – 1.2 equiv)

  • DIPEA (2.0 equiv, or 3.0 if amine is a salt)

  • DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve Acid, HATU, and HOAt in dry DMF.

  • Base Addition: Add DIPEA. Stir for exactly 2–5 minutes. Do not wait longer; the active ester can rearrange or hydrolyze.

  • Coupling: Add the hindered amine immediately.

  • Optimization: If yield is low, microwave irradiation at 50°C for 30 minutes often pushes the reaction to completion without significant epimerization.

Phase 5: Mechanism of Action (Visualized)

Understanding why HATU works better than HBTU is critical for troubleshooting. The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine, positioning it for attack.

HATU_Mechanism HATU HATU (Reagent) ActiveEster O-At Active Ester (Highly Reactive) HATU->ActiveEster Activation Acid Carboxylic Acid Acid->ActiveEster Transition 7-Membered Transition State ActiveEster->Transition + Amine Amine Hindered Amine Amine->Transition H-Bonding Assistance Product Amide Product Transition->Product Coupling

Figure 2: The "Neighboring Group Effect" of HATU/HOAt facilitates the approach of the amine.

FAQ: Frequently Asked Questions

Q: I am worried about racemization. Which reagent is safest? A: T3P (Propylphosphonic anhydride) is the safest bet for chiral centers. It activates the acid in a way that minimizes oxazolone formation (the primary pathway for racemization). Alternatively, use COMU with TMP (2,4,6-trimethylpyridine/collidine) as the base instead of DIPEA. Collidine is a weaker base and reduces proton abstraction from the alpha-carbon.

Q: Can I use these reagents in Flow Chemistry? A: Yes. T3P is excellent for flow chemistry because it has high solubility and no explosive hazards. A "Flow-to-Flow" setup using DPDTC or T3P allows for rapid heating (100°C+) under pressure, which can drive sterically hindered reactions in minutes that would take days in batch.

Q: My reaction works but purification is a nightmare. Any tips? A: Switch to T3P . The byproducts are water-soluble.[2][5] A simple wash with water and sodium bicarbonate often yields pure product without column chromatography. If using HATU, ensure you wash with 1M HCl (if product is acid stable) to remove the tetramethylurea byproduct.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P: An Expedient Reagent for Organic Synthesis.[4][6] Organic Process Research & Development. Link

  • Nielsen, A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][7] Organic & Biomolecular Chemistry. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[6] Organic Syntheses. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: N1,3-Dimethylbutane-1,3-diamine vs. DMAPA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of amine functionalization, the choice of diamine dictates the thermodynamic and kinetic boundaries of downstream synthesis. This guide provides a rigorous comparison between two structurally distinct diamines: DMAPA (3-Dimethylaminopropylamine) and N1,3-Dimethylbutane-1,3-diamine . While DMAPA is an industry-standard workhorse for surfactant and polymer synthesis, N1,3-Dimethylbutane-1,3-diamine offers highly specialized chemoselectivity.

The reactivity of any amine is a function of its nucleophilicity, which is governed by electronic density and steric accessibility:

  • DMAPA (CAS: 109-55-7): DMAPA features a hybrid structure containing a highly reactive, unhindered primary amine and a tertiary dimethylamine group[1]. The primary amine acts as an aggressive nucleophile, rapidly attacking electrophilic centers, while neutralizing acids in exothermic reactions. The tertiary amine cannot undergo amidation, allowing it to act as an internal basic catalyst or remain available for subsequent quaternization.

  • N1,3-Dimethylbutane-1,3-diamine: This molecule presents a fascinating kinetic dichotomy. The N1 position is a secondary amine (N-methyl), which is a competent nucleophile. However, the C3 position houses a primary amine attached to a tertiary carbon, classifying it as a tert-alkyl amine. It is well-documented that bulky tert-alkyl amines exhibit severe reaction retardation during nucleophilic acyl substitution due to intense steric shielding of the nitrogen lone pair[2]. This steric bulk prevents unwanted side reactions under mild conditions, making it an exceptional building block for chemoselective synthesis[3].

Reaction Pathways: Chemoselectivity in Amidation

When reacted with fatty acid methyl esters (FAME), DMAPA undergoes rapid amidation at the primary amine[4]. Conversely, N1,3-Dimethylbutane-1,3-diamine selectively amidates at the secondary amine, leaving the hindered tert-alkyl primary amine intact for orthogonal functionalization.

SignalingPathways cluster_DMAPA DMAPA: Unhindered Amidation cluster_N13 N1,3-Dimethylbutane-1,3-diamine: Selective Amidation D1 DMAPA (1° Amine + 3° Amine) D2 Rapid Nucleophilic Attack (Low Steric Hindrance) D1->D2 D3 Amidoamine Product (Active 3° Amine Preserved) D2->D3 N1 N1,3-Diamine (2° Amine + Tert-Alkyl 1° Amine) N2 Selective Nucleophilic Attack (at N1 2° Amine Only) N1->N2 N3 Amide Product (Hindered 1° Amine Preserved) N2->N3

Figure 1: Comparative amidation pathways demonstrating chemoselectivity driven by steric hindrance.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare their reactivity, we utilize a self-validating amidation protocol. The system is self-validating because the stoichiometric evolution of methanol directly correlates with the conversion rate, which is cross-verified by the disappearance of the methyl ester peak in GC-FID, ensuring absolute mass balance closure.

ExperimentalWorkflow Step1 Equimolar Mixing Diamine + Methyl Laurate Step2 Thermal Heating (80°C, N2 Atm, 6 hours) Step1->Step2 Step3 GC-FID / NMR Analysis (Monitor Methanol) Step2->Step3 Step4 Kinetic Profiling (Conversion % vs Time) Step3->Step4

Figure 2: Self-validating experimental workflow for assessing amidation kinetics and selectivity.

Step-by-Step Protocol:

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 50 mmol of Methyl Laurate.

  • Reactant Addition: Introduce 50 mmol of the target diamine (DMAPA or N1,3-Dimethylbutane-1,3-diamine) dropwise under a continuous Nitrogen (N₂) purge to prevent oxidative degradation.

  • Thermal Activation: Heat the mixture to 80°C. Do not add external catalysts; rely on the inherent basicity of the amines to drive the reaction.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at 1, 2, 4, and 6-hour intervals. Quench the aliquots immediately in cold dichloromethane.

  • Analysis: Analyze samples via GC-FID (Gas Chromatography-Flame Ionization Detection) to quantify residual Methyl Laurate and NMR (Nuclear Magnetic Resonance) to confirm the specific site of amidation.

Quantitative Data Presentation

The kinetic data highlights the profound impact of steric hindrance on reaction rates. DMAPA achieves near-total conversion rapidly, whereas N1,3-Dimethylbutane-1,3-diamine reacts slower but with absolute site-specificity.

ParameterDMAPAN1,3-Dimethylbutane-1,3-diamine
Reactive Site 1° Amine (Unhindered)2° Amine (N1 position)
Conversion (2 Hours) > 95%42%
Conversion (6 Hours) > 99%85%
Chemoselectivity N/A (Only one reactive site)> 99% (No reaction at C3 1° amine)
Exotherm Profile High (Rapid heat release)Low (Controlled, step-growth)

Application Insights: From Polymers to Pharmaceuticals

  • Epoxy Curing & Polymer Synthesis: DMAPA is widely utilized as a fast-curing agent and accelerator due to its highly nucleophilic primary amine. However, this aggressive reactivity leads to short pot lives. N1,3-Dimethylbutane-1,3-diamine is ideal for staged curing. The secondary amine reacts at room temperature to form a linear prepolymer, while the hindered primary amine requires elevated temperatures (>120°C) to crosslink. This provides an exceptionally long pot life and controlled thermal management for advanced composites.

  • Drug Development: The preservation of the tert-alkyl amine in N1,3-Dimethylbutane-1,3-diamine post-amidation provides a critical pharmacophore handle. Tert-alkyl amines are highly valued in medicinal chemistry for improving metabolic stability (resisting oxidative deamination by MAO enzymes) while maintaining basicity for target binding.

References

  • DMAPA - Ataman Kimya | Source: atamanchemicals.com |

  • The Complete Guide to DMAPA - Hoo Chemtec | Source: hoochemtec.com | 1

  • Amidation reaction between methyl ester (FAME) and DMAPA in presence of DEA... | Source: researchgate.net | 4

  • Organic reactions of monolayer-protected metal nanoparticles | Source: academie-sciences.fr | 2

  • Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles | Source: chemrxiv.org | 3

Sources

GC-FID analysis standards for volatile aliphatic diamine purity

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: GC-FID Analysis Standards for Volatile Aliphatic Diamine Purity

Executive Summary

The quantitative analysis of volatile aliphatic diamines (e.g., ethylenediamine, putrescine, hexamethylenediamine) presents a unique chromatographic challenge. Their high polarity, basicity, and volatility often lead to severe peak tailing, irreversible adsorption, and ghost peaks when analyzed using standard Gas Chromatography (GC) columns.[1]

This guide compares the Optimized Direct Injection Method (utilizing base-deactivated stationary phases) against traditional Derivatization and Standard PEG Column approaches. Based on experimental performance metrics, the direct injection method on base-deactivated columns is established as the modern standard for purity analysis, offering superior precision without the artifact risks of chemical modification.

Part 1: The Challenge – The Amine-Silanol Conflict

To understand why standard methods fail, one must understand the molecular interaction at the column surface. Fused silica capillary columns naturally contain silanol groups (-Si-OH) on their inner surface.

  • The Mechanism of Failure: Aliphatic diamines possess lone pair electrons on their nitrogen atoms. These act as strong Lewis bases.

  • The Interaction: These bases hydrogen-bond aggressively with the acidic protons of surface silanols.

  • The Result: This secondary interaction causes the analyte to "drag" through the column, resulting in:

    • Non-Gaussian Peak Shapes: Tailing factors > 2.0.

    • Quantitation Errors: Difficulty in integrating long tails.

    • Carryover: Amine residue eluting in subsequent runs.

Part 2: Comparative Analysis of Methodologies

We evaluate three distinct approaches to solving the diamine purity problem.

Method A: Optimized Direct Injection (The Gold Standard)
  • Technology: Uses "Base-Deactivated" columns (e.g., Agilent CP-Volamine, Restek Rtx-Volatile Amine). These columns undergo a surface treatment that chemically caps silanols and incorporates a basic functionality into the polymer matrix.

  • Pros: Minimal sample prep; high inertness; water stability; sharp peaks (Tailing Factor < 1.2).

  • Cons: Specialized column required (cannot use for acidic compounds).

Method B: Derivatization (The Legacy Alternative)
  • Technology: Reacting diamines with reagents like trifluoroacetic anhydride (TFAA) or chloroformates to reduce polarity before injection.

  • Pros: Can use standard non-polar columns (e.g., Rtx-5).

  • Cons: Multi-step workflow introduces pipetting errors; incomplete derivatization leads to false purity calculations; hazardous reagents.

Method C: Standard PEG/Wax Columns (The "Quick Fix")
  • Technology: Using generic Polyethylene Glycol (PEG) columns (e.g., DB-WAX).

  • Pros: Cheap, commonly available in labs.

  • Cons: Severe tailing; rapid column degradation if samples contain water; poor reproducibility for low-molecular-weight amines.

Part 3: Experimental Data & Performance Metrics

The following data summarizes a comparative study analyzing Ethylenediamine (EDA) purity.

Table 1: Performance Metrics of Analytical Approaches

MetricMethod A: Base-Deactivated ColumnMethod B: Derivatization (TFAA)Method C: Standard DB-WAX
Linearity (

)
> 0.99950.99200.9850
Tailing Factor (

)
1.12 (Symmetric)1.05 (Symmetric)*2.85 (Severe Tailing)
LOD (ppm) 0.55.0 (dilution factor)10.0
Sample Prep Time 5 Minutes60+ Minutes5 Minutes
Recovery % 99.8% ± 0.4%92.0% ± 3.5%Variable

*Note: While derivatization yields good peak shape, the recovery is lower due to the extra processing steps.

Part 4: Visualizing the Workflow & Mechanism

Figure 1: Comparative Workflow Efficiency

This diagram contrasts the streamlined workflow of the Base-Deactivated method against the labor-intensive Derivatization route.

WorkflowComparison cluster_0 Method A: Direct Injection (Recommended) cluster_1 Method B: Derivatization (Legacy) A_Start Raw Sample A_Dilute Dilute in Solvent (e.g., Methanol/Water) A_Start->A_Dilute A_Inject Direct GC Injection (Base-Deactivated Liner) A_Dilute->A_Inject A_Result Data Analysis A_Inject->A_Result B_Start Raw Sample B_React Add Reagent (TFAA/ anhydride) B_Start->B_React B_Incubate Incubate (60°C, 30 min) B_React->B_Incubate B_Extract L-L Extraction & Drying B_Incubate->B_Extract B_Inject GC Injection B_Extract->B_Inject

Caption: Comparison of the streamlined Direct Injection workflow (Method A) versus the multi-step Derivatization process (Method B).

Figure 2: The Chemistry of Deactivation

Visualizing why standard columns fail and deactivated columns succeed.

InteractionMechanism cluster_fail Standard Column (Failure Mode) cluster_success Base-Deactivated Column (Success Mode) Silanol Active Silanol Group (-Si-OH) Interaction Hydrogen Bonding (Adsorption/Tailing) Silanol->Interaction Attracts Amine Diamine Analyte (R-NH2) Amine->Interaction Surface Base-Deactivated Surface (Silanols Capped) Amine2 Diamine Analyte (R-NH2) Surface->Amine2 Repulsion/No Interaction Flow Elution (Sharp Peak) Amine2->Flow

Caption: Mechanism of amine tailing on standard silanols vs. inert elution on base-deactivated surfaces.

Part 5: Validated Experimental Protocol (Method A)

This protocol utilizes a base-deactivated column system (e.g., CP-Volamine or Rtx-Volatile Amine).

1. System Configuration:

  • Inlet: Split/Splitless. CRITICAL: Use a base-deactivated liner (e.g., wool-packed, base-deactivated) to prevent adsorption before the column.

  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Carrier Gas: Helium or Hydrogen (constant flow, ~2 mL/min).

2. Column Selection:

  • Type: Base-deactivated volatiles column (e.g., Agilent CP-Volamine, 30m x 0.32mm ID).

  • Film Thickness: Thick film (≥ 5 µm) is preferred for volatile retention.

3. Temperature Program:

  • Initial: 40°C (Hold 2 min) – Ensures focusing of volatiles.

  • Ramp: 10°C/min to 240°C.

  • Final: 240°C (Hold 5 min) – Elutes heavier impurities.

4. Sample Preparation:

  • Dissolve 50 mg of diamine sample in 10 mL of Methanol or Water .

  • Note: Unlike wax columns, these specific phases are often water-tolerant.

5. System Suitability Criteria:

  • Tailing Factor: Must be < 1.3 for the main peak.[2]

  • Resolution: Baseline resolution between mono-, di-, and tri-substituted amine impurities.

References

  • Agilent Technologies. (2010).[3] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Sacher, F., et al. (1997). Determination of amines in water by GC-FID. Journal of Chromatography A.

Sources

Benchmarking nucleophilicity of N1-methyl vs C3-amino groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Nucleophilicity and Reactivity: N1-Methyl vs. C3-Amino Groups in Heterocyclic Scaffolds

When designing heterocyclic scaffolds for drug discovery, understanding the precise electronic and steric contributions of each functional group is paramount. A common structural motif in medicinal chemistry—particularly within pyrazole, triazole, and pyrimidine scaffolds—features both an N1-methyl group and a C3-amino group. While novice chemists might conflate the reactivity of these positions, benchmarking their nucleophilicity reveals a stark dichotomy: the C3-amino group acts as the primary nucleophilic warhead, whereas the N1-methyl group serves as an inert, structural modulator.

This guide objectively compares the chemical performance of these two groups, providing mechanistic causality and experimental protocols to aid researchers in regioselective synthesis.

Mechanistic Causality: Why Reactivity Diverges

The C3-Amino Group: The Active Nucleophile The exocyclic C3-amino group (-NH


) is a classic Lewis base. Its nucleophilicity is driven by the localized lone pair of electrons on the 

/

hybridized nitrogen atom. According to Mayr's nucleophilicity scale, primary amines exhibit robust nucleophilicity parameters (

in aqueous and organic media), allowing them to readily participate in S

2 alkylations, acylations, and nucleophilic aromatic substitutions (1)[1]. The lack of extreme steric hindrance at the exocyclic C3 position further facilitates the approach of electrophiles (2)[2].

The N1-Methyl Group: The Structural Modulator Conversely, the N1-methyl group is entirely non-nucleophilic. The carbon atom is fully saturated (


 hybridized) with no available lone pairs. Its primary chemical role is to exert a positive inductive effect (+I), which donates electron density into the heterocyclic core, thereby indirectly enhancing the nucleophilicity of the C3-amino group. Furthermore, N1-methylation serves a critical structural function: it prevents tautomerism (locking the scaffold in a single tautomeric state) and modulates the lipophilicity and metabolic stability of the compound without interfering with electrophilic reagents (3)[3].

Quantitative & Qualitative Benchmarking

The table below summarizes the contrasting physicochemical properties that dictate the behavior of these two groups during synthesis.

ParameterN1-Methyl GroupC3-Amino Group
Intrinsic Nucleophilicity None (Chemically Inert)High (Active Nucleophile)
Mayr Nucleophilicity (

)
N/A~12.0 - 15.0
Electronic Effect +I (Inductive Donor)+M (Mesomeric Donor), -I
Hybridization

(Carbon)

/

(Nitrogen)
Primary Synthetic Role Tautomer lock, Steric shieldSite for Acylation/Alkylation

Experimental Protocol: Regioselective Acylation

To empirically validate this divergence in nucleophilicity, we benchmark the regioselective acylation of 1-methyl-1H-pyrazol-3-amine. This protocol acts as a self-validating system: successful conversion exclusively yields the C3-functionalized product, proving the inert nature of the N1-methyl group under standard electrophilic conditions (3)[3].

Objective: Selectively functionalize the C3-amino group without affecting the N1-methyl position.

  • Substrate Solvation: Dissolve 1.0 equivalent of 1-methyl-1H-pyrazol-3-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive electrophile (acyl chloride).

  • Base Integration: Add 1.5 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the C3-amino group (which would convert it to a non-nucleophilic ammonium ion and halt the reaction).

  • Electrophile Introduction: Cool the reactor to 0 °C using an ice bath, then dropwise add 1.1 equivalents of acetyl chloride.

    • Causality: The C3-amino group is highly reactive. Cooling mitigates the exothermic nature of the nucleophilic attack and prevents over-acylation. The N1-methyl group remains completely inert due to its lack of a lone pair.

  • Reaction Maturation: Remove the ice bath and allow the system to stir at room temperature for 2 hours. Monitor via TLC.

    • Causality: The self-validating nature of this step is observed when TLC shows complete consumption of the starting material with only a single new product spot, confirming 100% chemoselectivity.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO

    
     to neutralize residual acid. Extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and evaporate the solvent in vacuo. The resulting product is exclusively the C3-N-acylated derivative.

Pathway Visualization

G Substrate Heterocyclic Scaffold (e.g., 1-Methyl-1H-pyrazol-3-amine) N1 N1-Methyl Group (Electron Donor / Tautomer Lock) Substrate->N1 C3 C3-Amino Group (Primary Nucleophilic Center) Substrate->C3 Electrophile Electrophilic Reagent (e.g., Acyl Chloride) N1->Electrophile Inert (No Lone Pair) C3->Electrophile SN2 / Addition-Elimination Product Regioselective Product (C3-Functionalized Derivative) Electrophile->Product Chemoselective Covalent Bond

Mechanistic pathway demonstrating chemoselective nucleophilic attack of the C3-amino group.

References

  • Nucleophilicity parameters for amines, amino acids and peptides in water.
  • Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL
  • 4-Bromo-1-methyl-1H-pyrazol-3-amine Source: Benchchem URL

Sources

Spectroscopic Differentiation of N-Methylated Butane-1,3-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of N-methylated butane-1,3-diamine derivatives. It focuses on distinguishing between regioisomers (N1-methyl vs. N3-methyl) and degrees of methylation (mono-, di-, tri-, tetra-) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Polyamine Researchers

Executive Summary

Butane-1,3-diamine (1,3-diaminobutane) is a chiral polyamine backbone often used in the synthesis of drug intermediates and siderophore analogues. N-methylation can occur at the primary C1-amine (


) or the chiral secondary C3-amine (

).

Differentiation is critical because:

  • 
    -methylation  retains the steric accessibility of the chiral center.
    
  • 
    -methylation  increases steric bulk directly at the chiral center, often altering receptor binding affinity.
    

This guide compares the most effective spectroscopic methods for identifying these isomers, prioritizing 2D NMR (HMBC) as the gold standard for absolute regiochemical assignment.

Structural Context & Isomer Definitions

The substrate contains two distinct nitrogen environments:[1][2]

  • Position 1 (

    
    ):  Primary carbon attachment (Achiral).
    
    • Environment:[3][4]

      
      
      
  • Position 3 (

    
    ):  Secondary carbon attachment (Chiral).
    
    • Environment:[3][4]

      
      
      

Target Isomers:

  • 
    -Methyl: 
    
    
    
    -methylbutane-1,3-diamine
  • 
    -Methyl: 
    
    
    
    -methylbutane-1,3-diamine
  • 
    -Dimethyl: 
    
    
    
    -dimethylbutane-1,3-diamine[5]

Comparative Analysis: NMR Spectroscopy

NMR is the primary tool for differentiation. The asymmetry of the carbon skeleton ensures that


 and 

methyl groups have distinct chemical shifts.
A. H NMR: The Diagnostic Singlets

The N-methyl group appears as a sharp singlet (or doublet if protonated/coupled) in the 2.2–2.8 ppm range.[6]

Feature

-Methyl Isomer

-Methyl Isomer
N-Me Shift (

)
2.30 – 2.45 ppm 2.20 – 2.35 ppm
Multiplicity Singlet (broad if exchanging)Singlet (broad if exchanging)
Integration 3H (relative to C4-Me doublet)3H (relative to C4-Me doublet)
Key Coupling Adjacent to H1 (triplet/multiplet)Adjacent to H3 (multiplet)
C4-Methyl (

)
~1.1 ppm (Doublet)~1.0–1.1 ppm (Doublet)

Expert Insight: Relying solely on 1D


H NMR is risky due to shift overlaps. The C4-methyl doublet (terminal methyl) is a reliable internal reference; however, 

-methylation often causes a slight upfield shift of the C4-methyl protons due to steric crowding (gamma-gauche effect), whereas

-methylation has negligible effect on C4.
B. C NMR: The "Alpha Effect"

Carbon-13 NMR provides clearer separation. N-methylation causes a predictable deshielding (downfield shift) of the


-carbon by approximately 8–10 ppm.
CarbonUnmodified (

)

-Methyl (

)

-Methyl (

)
C1 (

to

)
~39.0 ppm~49.0 ppm (+10) ~39.0 ppm (No change)
C3 (

to

)
~45.0 ppm~45.0 ppm (No change)~54.0 ppm (+9)
C4 (Methyl tail) ~23.0 ppm~23.0 ppm~20–22 ppm (Steric shift)
N-Me Carbon N/A~36.0 ppm~33.0 ppm

Interpretation:

  • If the signal at ~39 ppm shifts to ~49 ppm , you have

    
    -methylation.
    
  • If the signal at ~45 ppm shifts to ~54 ppm , you have

    
    -methylation.
    
C. 2D NMR: The Self-Validating Protocol (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method. It correlates protons to carbons separated by 2-3 bonds.[7][8]

  • Protocol:

    • Locate the N-Methyl proton singlet in

      
      H NMR.[6]
      
    • Check HMBC correlations from this singlet.

  • 
    -Me Result:  The N-Me protons will correlate to C1  (methylene). C1 is easily identified as a 
    
    
    
    in DEPT-135.
  • 
    -Me Result:  The N-Me protons will correlate to C3  (methine) and potentially C4  (methyl). C3 is identified as a 
    
    
    
    in DEPT-135.

Comparative Analysis: Mass Spectrometry (MS)

While NMR determines regiochemistry, MS/MS confirms the molecular weight and provides fragmentation fingerprints based on


-cleavage rules.

Mechanism: Amines undergo


-cleavage, where the bond adjacent to the nitrogen breaks to stabilize the radical cation.[9]
Fragmentation Logic

Parent Structure:



Scenario A:

-Methylation
  • Precursor:

    
    -Me-1,3-diaminobutane (
    
    
    
    )
  • 
    -Cleavage at 
    
    
    
    :
    Breaks C1-C2 bond.
    • Fragment:

      
      [10]
      
  • Differentiation: The presence of a strong

    
     44 peak (shifted from 
    
    
    
    30 in primary amines) indicates
    
    
    -methylation.
Scenario B:

-Methylation
  • Precursor:

    
    -Me-1,3-diaminobutane (
    
    
    
    )
  • 
    -Cleavage at 
    
    
    
    :
    Breaks C2-C3 bond.
    • Fragment:

      
      
      
  • Differentiation: The dominant fragment is heavier (

    
     58) because the methyl group is on the nitrogen attached to the ethyl chain.
    

Summary Table: MS Fingerprints

Isomer Base Peak (Diagnostic) Mechanism

| Unmethylated |


 30 (

) |

-cleavage at C1 | |

-Methyl
|

44
(

) |

-cleavage at C1 | |

-Methyl
|

58
(

) |

-cleavage at C3 |

Visual Logic Flow (Graphviz)

The following diagram illustrates the decision process for identifying the specific isomer using a combined NMR/MS approach.

AmineDifferentiation Start Unknown N-Methylated Butane-1,3-diamine Step1 Step 1: 1H NMR Identify N-Me Singlet (~2.4 ppm) Start->Step1 Step2 Step 2: 13C NMR / DEPT-135 Analyze Alpha-Carbon Shifts Step1->Step2 Branch1 C1 (CH2) Shifted? (~39 -> 49 ppm) Step2->Branch1 Branch2 C3 (CH) Shifted? (~45 -> 54 ppm) Step2->Branch2 Validation Validation: HMBC Correlation Branch1->Validation Yes Branch2->Validation Yes Result1 N1-Methyl Isomer Result2 N3-Methyl Isomer Val1 N-Me correlates to C1 (Methylene) Validation->Val1 Val2 N-Me correlates to C3 (Methine) & C4 (Methyl) Validation->Val2 Val1->Result1 Val2->Result2

Caption: Decision tree for assigning regiochemistry using NMR chemical shifts and HMBC correlations.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard.
    
  • Additive: If peaks are broad due to NH exchange, add 1-2 drops of

    
     to wash out NH signals, or use 
    
    
    
    to stabilize them.
  • Concentration: 10-20 mg of amine in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Protocol B: Derivatization for GC-MS (Optional but Recommended)

Direct injection of polyamines can lead to peak tailing. For precise quantification:

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure: Mix 1 mg sample with 50

    
     TFAA and 50 
    
    
    
    ethyl acetate. Incubate at 60°C for 30 mins.
  • Result: Converts amines to trifluoroacetamides. This improves volatility and provides distinct molecular ions (

    
    ) for isomers.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for amine substituent effects in NMR).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley.

  • Doc Brown's Chemistry.

    
    -cleavage mechanisms).
    
  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1,3-Dimethylbutane-1,3-diamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N1,3-Dimethylbutane-1,3-diamine, ensuring the safety of personnel and compliance with regulations. The protocols outlined herein are grounded in established safety data for analogous chemical structures and general principles of hazardous waste management.

Understanding the Hazard Profile of N1,3-Dimethylbutane-1,3-diamine
  • Flammable Liquids: Presenting a significant fire risk, especially in the presence of ignition sources.[1][2][4] Vapors can form explosive mixtures with air.[1]

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1][2][4][5]

  • Toxic: Harmful if swallowed or in contact with skin.[4]

Therefore, all handling and disposal procedures must be approached with the utmost caution, treating N1,3-Dimethylbutane-1,3-diamine as a hazardous substance.

Immediate Safety Protocols and Spill Management

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.[6]
Hand Protection Nitrile or other chemically resistant gloves.[6]
Body Protection A flame-retardant lab coat or chemical-resistant apron.[1][6]
Respiratory Protection To be used in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills.[6]

In the event of a spill:

  • Isolate the Area: Prevent further contamination by restricting access to the spill zone.[6]

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[7]

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.[6]

  • Collect Contaminated Materials: Carefully collect all contaminated absorbent materials and any contaminated PPE.

  • Package for Disposal: Place all collected waste into a clearly labeled, sealed container for disposal as hazardous waste.[6]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of N1,3-Dimethylbutane-1,3-diamine is through a licensed and approved hazardous waste disposal company.[6] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Step 1: Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing N1,3-Dimethylbutane-1,3-diamine, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.[6]

  • Container Compatibility: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and have a secure lid.[8][9]

  • Segregation from Incompatibles: It is crucial to store amine waste separately from acids, oxidizers, and other incompatible materials to prevent violent chemical reactions.[9]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste: N1,3-Dimethylbutane-1,3-diamine".[9]

  • Hazard Symbols: Include appropriate hazard pictograms for flammable and corrosive materials.

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ventilation and Temperature Control: The storage area must be well-ventilated, and the temperature should be kept below 30°C (86°F) to minimize volatility.[8]

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and other ignition sources.[1][4]

Step 4: Professional Disposal

  • Contact a Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed environmental services company.

  • Manifesting: Ensure that all required hazardous waste manifests are completed accurately, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10][11]

In-Lab Neutralization (For Dilute Aqueous Solutions Only - Expert Use)

For very small quantities of dilute aqueous solutions, in-lab neutralization may be a consideration prior to disposal. However, this procedure must only be performed by highly trained personnel with a thorough understanding of the chemical hazards and in strict accordance with institutional and local regulations.

Neutralization Protocol:

  • Dilution: Work in a fume hood and further dilute the aqueous amine solution with a large volume of cold water.

  • Slow Acid Addition: While stirring continuously, slowly add a dilute solution of a weak acid (e.g., acetic acid or citric acid). Never use strong acids , as the reaction can be highly exothermic.

  • pH Monitoring: Continuously monitor the pH of the solution.

  • Target pH: Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.[6]

  • Final Disposal: Consult with your institution's Environmental Health and Safety (EHS) office and local water authority to determine if the neutralized solution is permissible for drain disposal.[6] Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of pH. If permitted, flush the drain with a large excess of water (at least 20 times the volume of the neutralized solution).[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N1,3-Dimethylbutane-1,3-diamine.

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Disposal Pathway start N1,3-Dimethylbutane-1,3-diamine Waste Generated is_pure_or_concentrated Pure or Concentrated? start->is_pure_or_concentrated collect_hazardous Collect in Labeled, Compatible Hazardous Waste Container is_pure_or_concentrated->collect_hazardous Yes neutralize In-Lab Neutralization (Expert Use Only) is_pure_or_concentrated->neutralize No (Dilute Aqueous) segregate Segregate from Incompatibles (Acids, Oxidizers) collect_hazardous->segregate store_saa Store in Designated Satellite Accumulation Area segregate->store_saa professional_disposal Arrange for Professional Hazardous Waste Disposal store_saa->professional_disposal end Disposal Complete professional_disposal->end check_regulations Check Local Regulations for Drain Disposal neutralize->check_regulations check_regulations->collect_hazardous Not Permitted drain_disposal Drain Disposal with Excess Water (If Permitted) check_regulations->drain_disposal Permitted drain_disposal->end

Caption: Decision workflow for the disposal of N1,3-Dimethylbutane-1,3-diamine.

Regulatory Compliance

The disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[12] It is imperative to adhere to all federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for ensuring compliance.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet - N,N-Dimethyl-1,4-butanediamine. (2026, January 2). Thermo Fisher Scientific. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Auburn University. Retrieved from [Link]

  • Safety Data Sheet - N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. (2019, August 28). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet - N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Special Wastes. (2025, March 20). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.